Sildenafil mesylate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4S.CH4O3S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;1-5(2,3)4/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWNUXJEVSROFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N6O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Serendipitous Discovery and Chemical Evolution of Sildenafil: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Sildenafil, first introduced to the market as Viagra®, represents a landmark in pharmaceutical history, not only for its profound therapeutic impact on erectile dysfunction (ED) but also for its serendipitous discovery.[1][2] Developed by a team of pharmaceutical chemists at Pfizer's research facility in Kent, England, the compound, initially designated UK-92,480, was originally investigated as a treatment for hypertension and angina pectoris.[2][3][4] During early clinical trials, however, researchers observed an unexpected side effect: the induction of marked penile erections.[3] This pivotal observation led to a strategic shift in its development, repositioning sildenafil from a cardiovascular drug to the first-in-class oral therapy for erectile dysfunction.[4] It was patented in 1994 and received FDA approval in 1998, revolutionizing the treatment of ED.[2][3]
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis history of sildenafil. It details the core signaling pathways, presents key quantitative data from clinical and preclinical studies, and outlines the experimental protocols for its chemical synthesis.
A note on nomenclature: While the user request specified "sildenafil mesylate," the vast majority of scientific literature, patents, and the commercialized product itself pertain to sildenafil citrate . Sildenafil, as an amine, is formulated as a salt to improve its stability and solubility.[5] The citrate salt is the established and approved form.[6][7] This guide will focus on the discovery and synthesis of sildenafil, with specific data referring to the citrate salt where applicable.
Mechanism of Action: The NO/cGMP Signaling Pathway
Sildenafil is a potent and highly selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[3][8] The physiological mechanism of penile erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[3][9] NO activates the enzyme soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) into cGMP.[10] The subsequent increase in cGMP levels leads to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood inflow and resulting in an erection.[3]
The PDE5 enzyme terminates this signaling cascade by hydrolyzing cGMP to inactive GMP.[8] Sildenafil's molecular structure is similar to that of cGMP, allowing it to act as a competitive binding agent for PDE5.[3] By inhibiting PDE5, sildenafil prevents the degradation of cGMP, thereby enhancing and prolonging the pro-erectile signal initiated by sexual stimulation.[3][9] It is crucial to note that sildenafil is not an aphrodisiac and requires the initial release of NO from sexual stimulation to be effective.[3][8]
Quantitative Data
Physicochemical and Pharmacokinetic Properties
The properties of sildenafil citrate are critical to its function as an oral therapeutic agent. Its bioavailability is approximately 41%, with hepatic metabolism being the primary route of clearance.[3]
| Property | Value | Reference(s) |
| Bioavailability | ~41% | [3] |
| Protein Binding | ~96% | [3] |
| Metabolism | Hepatic: CYP3A4 (major), CYP2C9 (minor) | [3] |
| Primary Metabolite | N-desmethylsildenafil (UK-103,320) | [9] |
| Metabolite Potency | ~50% of sildenafil for PDE5 | [9] |
| Elimination Half-life | 3–4 hours | [3] |
| Time to Max. Conc. (Tmax) | ~60 minutes (delayed by high-fat meal) | [11] |
| Excretion | Feces (~80%), Urine (~13%) | [3] |
Enzyme Selectivity Profile
Sildenafil's efficacy and side-effect profile are largely determined by its selectivity for PDE5 over other phosphodiesterase isoenzymes. It is highly potent against PDE5, with significantly less activity against other PDEs found throughout the body. Its weak inhibition of PDE6, found in the retina, is responsible for the transient visual disturbances reported by some users.[3]
| Enzyme | IC₅₀ (nM) | Primary Location(s) |
| PDE5 | 3.4 - 3.7 | Corpus Cavernosum, Pulmonary Vasculature, Platelets |
| PDE1 | 260 | Brain, Heart, Smooth Muscle |
| PDE3 | 65,000 | Heart, Platelets, Smooth Muscle |
| PDE6 | ~37 | Retina (Photoreceptors) |
| PDE11 | ~18 | Skeletal Muscle, Prostate, Testis |
| Data compiled from multiple sources.[10][12][13] |
Clinical Efficacy and Adverse Events
Clinical trials have consistently demonstrated the efficacy of sildenafil in treating erectile dysfunction of various etiologies. A meta-analysis of ten randomized controlled trials showed a significant improvement in erectile function compared to placebo.[14]
| Efficacy Outcome | Sildenafil (Dose Optimized) | Placebo | Number Needed to Treat (NNT) | Reference |
| ≥60% of Intercourse Attempts Successful | 49% | 11% | 2.7 | [14][15] |
| Global Improvement in Erections | 79% | 21% | 1.7 | [14] |
The most common adverse events are generally mild to moderate and transient, consistent with the vasodilatory effects of PDE5 inhibition.[16]
| Adverse Event | Sildenafil (50-100 mg) Frequency | Placebo Frequency | Reference |
| Headache | 16% - 28% | 4% - 7% | [16] |
| Flushing | 10% - 19% | 1% - 2% | [16] |
| Dyspepsia (Indigestion) | 7% - 17% | 2% - 3% | [16] |
| Nasal Congestion | 4% - 9% | 2% | [16] |
| Abnormal Vision | 3% - 11% | <1% | [16] |
| Frequency ranges compiled from multiple clinical trial databases.[16][17] |
History and Evolution of Sildenafil Synthesis
The synthetic route to sildenafil has undergone significant evolution from the initial medicinal chemistry approach to a more efficient and scalable commercial process. The primary goals of the process development were to improve yield, reduce the use of hazardous materials, and create a more convergent synthesis.[8][9][18]
Medicinal Chemistry vs. Commercial Synthesis Routes
The initial "medicinal chemistry" route was linear and involved a late-stage chlorosulfonation, which is challenging to scale up and results in yield losses of a high-value intermediate.[18] The optimized "commercial" route reordered the steps to perform the chlorosulfonation on a simpler, earlier-stage molecule and employed a more convergent strategy, improving overall efficiency and safety.[8][9]
Experimental Protocols: Commercial Synthesis Route
The following protocols are adapted from the process chemistry developed by Pfizer for the large-scale manufacture of sildenafil.[1][8]
Preparation of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid
-
Reactants: 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid (1.0 eq), concentrated sulfuric acid, fuming nitric acid (90%).
-
Procedure:
-
Dissolve 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (1.59 kg, 9.45 mol) in concentrated sulfuric acid (6.36 L).
-
Heat the solution to 50 °C.
-
Prepare a nitrating mixture of fuming nitric acid (0.55 L) and concentrated sulfuric acid (1.35 L).
-
Add the nitrating mixture to the pyrazole solution over a period of at least 2 hours, maintaining the reaction temperature between 50-55 °C.
-
Upon completion of the addition, stir the reaction for 8 hours at 50 °C.
-
Cool the mixture to room temperature and then carefully quench by adding it to cold water (34 L) over 1 hour, keeping the quench temperature below 25 °C.
-
The precipitated product is collected by filtration, washed with water, and dried.[1][8]
-
Preparation of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
-
Reactants: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, thionyl chloride, toluene, dimethylformamide (catalyst), concentrated ammonia solution.
-
Procedure (Amidation):
-
Slurry the nitro-acid from the previous step (1.0 kg, 4.69 mol) in toluene (5 L) and add a catalytic amount of dimethylformamide (37 mL).
-
Heat the mixture to 50 °C and add thionyl chloride (0.544 L, 7.5 mol) over 10 minutes.
-
Stir and heat the reaction at 55-60 °C for 6 hours.
-
Cool the mixture to 20 °C and add cold (5 °C) concentrated ammonia solution (6 L) over approximately 100 minutes to form the carboxamide.
-
-
Procedure (Hydrogenation/Reduction):
-
The resulting nitro-amide is then subjected to catalytic hydrogenation (e.g., using a palladium catalyst) at elevated temperature and pressure (50 °C, 50 psi) until hydrogen uptake ceases.
-
The catalyst is filtered off to yield a solution of the aminopyrazole carboxamide, which is used directly in the subsequent step.[1][8]
-
Preparation of 2-Ethoxy-5-(4-methylpiperazine-1-ylsulfonyl)benzoic Acid
-
Reactants: 2-Ethoxybenzoic acid, chlorosulfonic acid, thionyl chloride, N-methylpiperazine.
-
Procedure:
-
2-Ethoxybenzoic acid is reacted with an excess of chlorosulfonic acid and thionyl chloride to form the intermediate sulfonyl chloride.
-
This crude sulfonyl chloride is then added to water, and the resulting suspension is cooled to 10 °C.
-
N-methylpiperazine is added while keeping the temperature below 20 °C.
-
The desired sulfonamide product crystallizes from the solution, is collected by filtration, washed with cold water, and dried.[1][8]
-
Final Coupling and Cyclization to Sildenafil
-
Reactants: The aminopyrazole intermediate (from step 2), the sulfonamide intermediate (from step 3), a coupling agent (e.g., N,N'-carbonyldiimidazole), and a base for cyclization (e.g., potassium tert-butoxide).
-
Procedure (Amide Coupling):
-
The carboxylic acid of the sulfonamide intermediate is activated (e.g., with a coupling agent).
-
The ethyl acetate solution of the aminopyrazole carboxamide is then added, and the reaction is stirred at room temperature until the amide bond formation is complete.
-
-
Procedure (Cyclization):
-
The resulting amide intermediate is isolated and then heated with potassium tert-butoxide in tert-butanol.
-
This anhydrous condition promotes an exceptionally clean cyclization reaction, yielding sildenafil.
-
The reaction is worked up by diluting with water and acidifying to the isoelectric point (pH ~7.5) to precipitate the sildenafil base.
-
The product is collected by filtration, washed with water, and dried to yield high-purity sildenafil.[8]
-
Conclusion
The journey of sildenafil from a failed angina treatment to a multi-billion dollar blockbuster for erectile dysfunction is a testament to the role of serendipity and astute scientific observation in drug discovery. Its development spurred a deeper understanding of the molecular pathways governing erectile function and destigmatized a prevalent medical condition. The evolution of its chemical synthesis from a linear, late-stage functionalization to a convergent, safer, and more efficient commercial process highlights the critical role of process chemistry in pharmaceutical development. Sildenafil remains a cornerstone of therapy for erectile dysfunction and serves as a powerful case history in drug repositioning and chemical process optimization.
References
- 1. erowid.org [erowid.org]
- 2. Viagra’s Journey to Blockbuster Patent and the Single Journal Article It Cites [axial.acs.org]
- 3. Sildenafil - Wikipedia [en.wikipedia.org]
- 4. Sildenafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. organic chemistry - Difference between Sildenafil and Sildenafil citrate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. pharmica.co.uk [pharmica.co.uk]
- 7. oxfordonlinepharmacy.co.uk [oxfordonlinepharmacy.co.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sildenafil in the treatment of erectile dysfunction: an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sildenafil - Applications - CAT N°: 10008671 [bertin-bioreagent.com]
- 13. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sildenafil (Viagra) for male erectile dysfunction: a meta-analysis of clinical trial reports - PMC [pmc.ncbi.nlm.nih.gov]
- 15. catalog.data.gov [catalog.data.gov]
- 16. Safety of sildenafil citrate: review of 67 double-blind placebo-controlled trials and the postmarketing safety database - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sildenafil Tablets: Package Insert / Prescribing Info / MOA [drugs.com]
- 18. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]
An In-depth Technical Guide to the Physicochemical Properties and Solubility of Sildenafil Mesylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of sildenafil mesylate, a salt form of the potent phosphodiesterase type 5 (PDE5) inhibitor sildenafil. The data and methodologies presented are intended to support research, formulation development, and analytical activities.
Physicochemical Properties
Sildenafil's therapeutic efficacy and biopharmaceutical behavior are intrinsically linked to its physicochemical characteristics. While much of the published literature focuses on the citrate salt, this guide specifies properties for the mesylate salt where available and draws comparisons with the more extensively documented citrate and base forms.
Table 1: Summary of Quantitative Physicochemical Data for Sildenafil and its Salts
| Property | This compound | Sildenafil Citrate | Sildenafil (Base) |
| Melting Point | Data not readily available in searched literature. | 189.4 °C (decomposes) | 189-190 °C |
| pKa | Not explicitly found for mesylate. Expected to be similar to citrate. | 6.53 (piperazine) & 9.17 (pyrimidone) | 6.78 (piperazine) & 9.12 (pyrimidone) |
| LogP (Octanol/Water) | Not explicitly found for mesylate. | 2.7 | 1.9 |
Note: Sildenafil citrate is a salt of a weak base (sildenafil) and a weak acid (citric acid), which influences its physicochemical properties compared to the free base. This compound, being a salt of a weak base and a strong acid (methanesulfonic acid), will have its own distinct profile, though some properties like the pKa of the sildenafil moiety itself remain fundamentally the same.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. Sildenafil is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability. Salt formation is a common strategy to enhance the aqueous solubility of such compounds.
Table 2: Solubility of this compound and Other Forms
| Solvent | This compound | Sildenafil Citrate | Sildenafil (Base) |
| Water | 92 mg/mL | 3.5 mg/mL, 4.1 ± 1.3 mg/mL | Insoluble |
| Ethanol | 4 mg/mL | - | 5.2 ± 1.2 mg/mL |
| Methanol | Data not available. | - | - |
| DMSO | 5.71 mg/mL | ~14 mg/mL | - |
| 1M HCl | - | 5.8 mg/mL | - |
| 1M NaOH | - | 42.3 mg/mL | - |
The data clearly indicates that the mesylate salt form significantly enhances the aqueous solubility of sildenafil compared to the citrate salt and the free base.
Sildenafil's Mechanism of Action: The NO/cGMP Signaling Pathway
Sildenafil exerts its pharmacological effect by selectively inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). In the context of erectile dysfunction and pulmonary arterial hypertension, nitric oxide (NO) plays a crucial role. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The resulting increase in cGMP levels leads to smooth muscle relaxation and vasodilation.
Figure 1. Sildenafil's inhibition of PDE5 in the NO/cGMP signaling pathway.
Experimental Protocols
The following sections outline detailed methodologies for determining the key physicochemical properties discussed. These protocols are synthesized from established guidelines, such as those from the OECD and FDA.
This protocol describes the determination of the melting point using a capillary melting point apparatus.
Figure 2. Workflow for melting point determination.
Methodology:
-
Sample Preparation: A small amount (2-4 mg) of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of approximately 2-4 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Range Finding: A preliminary determination is performed with a rapid heating rate (e.g., 10-20°C per minute) to find the approximate melting range.
-
Precise Determination: A second sample is prepared. The apparatus is heated to a temperature approximately 10°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid particle melts is recorded as the end of the range. The experiment should be repeated at least twice, and the average value reported.
This method determines the acid dissociation constants (pKa) by monitoring pH changes during titration with an acid or base.
Methodology:
-
Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent (e.g., water or a water-methanol mixture) to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: The solution is placed in a thermostatted vessel at a constant temperature (e.g., 25°C). A calibrated pH electrode is immersed in the solution.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa values are determined from the inflection points of the curve, often corresponding to the pH at the half-equivalence points.
This protocol follows the OECD 107 shake-flask method for determining the partition coefficient.
Figure 3. Workflow for LogP determination via the shake-flask method.
Methodology:
-
Phase Preparation: n-Octanol and an aqueous buffer (pH selected to ensure the compound is in its neutral form, if possible) are mutually saturated by mixing for 24 hours, then allowed to separate.
-
Test Preparation: A stock solution of this compound is prepared in the aqueous phase.
-
Partitioning: A known volume of the stock solution is mixed with a known volume of the saturated n-octanol in a suitable vessel. The octanol/water volume ratio is chosen based on the expected LogP.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient time to allow equilibrium to be reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Analysis: The concentration of this compound in each phase is determined using a validated analytical method, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P. The experiment should be performed in triplicate.
This protocol outlines the shake-flask method to determine the equilibrium solubility of this compound in a given solvent, consistent with FDA and USP guidelines.
Methodology:
-
Preparation: An excess amount of this compound is added to a vial containing a known volume of the test solvent (e.g., water, ethanol, buffer of a specific pH).
-
Equilibration: The vial is sealed and agitated (e.g., on a shaker or rotator) in a temperature-controlled environment (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: The resulting suspension is allowed to stand, or is centrifuged/filtered (using a filter that does not adsorb the compound) to separate the undissolved solid from the saturated solution.
-
Analysis: An aliquot of the clear, saturated supernatant is carefully removed and diluted as necessary. The concentration of this compound in the diluted solution is quantified using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or M. The pH of the saturated solution should also be measured and reported, especially for aqueous solvents. The determination should be performed in triplicate.
Sildenafil mesylate crystal structure and polymorphism
An In-depth Technical Guide to the Crystal Structure and Polymorphism of Sildenafil Mesylate
Introduction
Sildenafil, the active pharmaceutical ingredient (API) in Viagra®, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). It is primarily used for the treatment of erectile dysfunction and pulmonary arterial hypertension. The drug is commonly formulated as its mesylate salt, this compound, to improve its solubility and bioavailability.
The solid-state properties of an API are critical to its performance and manufacturability. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact a drug's physicochemical properties, including solubility, dissolution rate, stability, and melting point. For drug development professionals, a thorough understanding and control of polymorphism are essential for ensuring product quality, consistency, and therapeutic efficacy.
This technical guide provides a comprehensive overview of the known polymorphic forms of this compound, detailing their crystal structures, physicochemical characteristics, and the analytical methods used for their characterization.
Polymorphic Forms of this compound
This compound is known to exist in at least two distinct polymorphic forms, designated as Form I and Form II. Form I is the thermodynamically stable form at ambient conditions and is the form used in the commercial product. Form II is a metastable form that can be produced under specific crystallization conditions but may convert to the more stable Form I over time.
Crystallographic and Physicochemical Data
The distinct internal arrangements of molecules in Form I and Form II give rise to different macroscopic properties. The following tables summarize the key quantitative data for the two polymorphs based on available literature.
Crystallographic Data
The single-crystal X-ray diffraction data for this compound Form I has been resolved, providing detailed insight into its lattice structure. Data for Form II is less commonly reported in the literature.
| Parameter | This compound Form I | This compound Form II |
| Crystal System | Monoclinic | Data not available |
| Space Group | P2₁/n | Data not available |
| a (Å) | 16.143(5) | Data not available |
| b (Å) | 11.233(5) | Data not available |
| c (Å) | 16.590(5) | Data not available |
| β (°) | 113.83(2) | Data not available |
| Volume (ų) | 2751.2(16) | Data not available |
| Z | 4 | Data not available |
| Data for Form I sourced from Oliveira et al. (2014). |
Powder X-ray Diffraction (PXRD) Data
PXRD is a cornerstone technique for polymorph identification. Each crystalline form produces a unique diffraction pattern.
| This compound Form I | This compound Form II |
| 2θ Angle (°) | 2θ Angle (°) |
| 5.4 | 8.2 |
| 10.8 | 10.3 |
| 14.4 | 12.0 |
| 16.3 | 16.4 |
| 18.0 | 17.1 |
| 19.8 | 19.3 |
| 21.7 | 24.1 |
| 23.5 | 26.5 |
| Characteristic peaks are indicative and may vary slightly based on experimental conditions. |
Thermal Analysis Data (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow into a sample and a reference as a function of temperature, revealing thermal events like melting.
| Parameter | This compound Form I | This compound Form II |
| Melting Point (Tonset) | ~192 °C | ~186 °C |
| Melting Point (Tpeak) | ~195-197 °C | ~188-190 °C |
| Enthalpy of Fusion (ΔHfus) | ~80-90 J/g | Lower than Form I |
| Values are approximate and can be influenced by heating rate and purity. |
Vibrational Spectroscopy Data (FTIR/Raman)
FTIR and Raman spectroscopy probe the vibrational modes of molecules, which are sensitive to the crystalline environment, providing fingerprint spectra for different polymorphs.
| This compound Form I | This compound Form II |
| Characteristic Wavenumbers (cm⁻¹) | Characteristic Wavenumbers (cm⁻¹) |
| Distinct peaks in the 1600-1400 cm⁻¹ region (C=O, C=C stretching) | Shifts and/or splitting of peaks compared to Form I |
| Specific patterns in the 1200-1000 cm⁻¹ region (sulfonate group) | Differences in sulfonate and C-N stretching regions |
| Unique lattice mode vibrations in the low-frequency Raman region (< 200 cm⁻¹) | Altered lattice mode vibrations in Raman spectroscopy |
Experimental Methodologies
The characterization of this compound polymorphs requires a combination of analytical techniques. Below are representative protocols for the key methods.
General Experimental Workflow
The logical flow for identifying and characterizing polymorphs is crucial.
Caption: A typical experimental workflow for polymorphic screening and characterization.
Powder X-ray Diffraction (PXRD)
-
Instrument: A standard laboratory powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Sample Preparation: A small amount of the sample powder (approx. 100-200 mg) is gently packed into a sample holder, ensuring a flat and even surface.
-
Data Collection:
-
Voltage and Current: 40 kV and 40 mA.
-
Scan Range (2θ): 3° to 40°.
-
Scan Mode: Continuous.
-
Step Size: 0.02°.
-
Scan Speed/Time per Step: 1°/min or equivalent.
-
-
Analysis: The resulting diffractogram is analyzed for peak positions (2θ) and their relative intensities to identify the crystalline form.
Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Approximately 2-5 mg of the sample is accurately weighed into a non-hermetic aluminum pan, which is then sealed. An empty sealed pan is used as a reference.
-
Data Collection:
-
Atmosphere: Inert nitrogen purge gas (flow rate ~50 mL/min).
-
Heating Rate: A linear heating rate of 10 °C/min is typically employed.
-
Temperature Range: 25 °C to 250 °C.
-
-
Analysis: The heat flow versus temperature curve (thermogram) is analyzed to determine the onset and peak temperatures of melting, as well as the enthalpy of fusion (ΔHfus).
Fourier Transform Infrared (FTIR) Spectroscopy
-
Instrument: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of powder is placed directly onto the ATR crystal, and firm, consistent pressure is applied using the anvil.
-
Data Collection:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32-64 scans are co-added to improve the signal-to-noise ratio.
-
-
Analysis: The resulting spectrum is analyzed for characteristic absorption bands, paying close attention to regions sensitive to hydrogen bonding and conformational changes.
Mechanism of Action: PDE5 Inhibition Pathway
Sildenafil's therapeutic effect is mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. Understanding this pathway is key to appreciating its pharmacological role.
Caption: Sildenafil inhibits PDE5, preventing cGMP degradation and promoting relaxation.
Conclusion
The solid-state chemistry of this compound is characterized by the existence of at least two polymorphic forms. Form I is the thermodynamically stable and commercially utilized form, for which the crystal structure has been determined. Form II is a metastable alternative. The differentiation and control of these polymorphs are achieved through a suite of analytical techniques, including PXRD, DSC, and vibrational spectroscopy. For researchers and developers in the pharmaceutical industry, a comprehensive understanding of these forms is paramount for ensuring the development of a safe, effective, and consistent drug product.
Sildenafil Mesylate: A Technical Guide to Off-Target Effects and Secondary Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Sildenafil mesylate, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its efficacy in the treatment of erectile dysfunction and pulmonary arterial hypertension. Its primary mechanism of action involves the enhancement of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway, leading to smooth muscle relaxation. However, a comprehensive understanding of its pharmacological profile requires a detailed examination of its off-target effects and secondary pharmacology. This guide provides an in-depth analysis of sildenafil's interactions with other molecular targets, the resulting physiological consequences, and the experimental methodologies used to characterize these effects.
Sildenafil's Phosphodiesterase (PDE) Selectivity Profile
The human phosphodiesterase superfamily comprises 11 distinct families (PDE1-PDE11), each with multiple isoforms that regulate cellular function by hydrolyzing cyclic nucleotides (cAMP and cGMP). Sildenafil's therapeutic efficacy is derived from its high affinity for PDE5, but its interaction with other PDE isoforms is a primary source of its off-target effects. The selectivity of sildenafil across the PDE families is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
Quantitative Analysis of PDE Inhibition
The following table summarizes the in vitro inhibitory activity of sildenafil against a range of PDE isoforms. This data is crucial for predicting potential side effects and understanding the drug's broader pharmacological actions.
| PDE Isoform | Substrate | Sildenafil IC50 (nM) | Selectivity vs. PDE5 | Clinical Relevance of Off-Target Inhibition |
| PDE1 | Ca2+/CaM-stimulated, cGMP/cAMP | 280 | ~70-fold | Potential for vasodilation, contributing to hypotension and flushing. |
| PDE2 | cGMP-stimulated, cAMP | >10,000 | >2,500-fold | Minimal interaction. |
| PDE3 | cGMP-inhibited, cAMP | >10,000 | >2,500-fold | Minimal interaction; crucial for avoiding cardiac inotropic effects. |
| PDE4 | cAMP-specific | >10,000 | >2,500-fold | Minimal interaction. |
| PDE5 | cGMP-specific | 4 | - | Primary therapeutic target. |
| PDE6 | cGMP-specific (retinal) | 30-40 | ~10-fold | Visual disturbances (e.g., cyanopsia, blurred vision). |
| PDE7 | cAMP-specific | >10,000 | >2,500-fold | Minimal interaction. |
| PDE8 | cAMP-specific | >10,000 | >2,500-fold | Minimal interaction. |
| PDE9 | cGMP-specific | >10,000 | >2,500-fold | Minimal interaction. |
| PDE10 | cAMP/cGMP | >10,000 | >2,500-fold | Minimal interaction. |
| PDE11 | cGMP/cAMP | >1,000 | >250-fold | Limited data, but potential for skeletal muscle effects. |
Data compiled from multiple sources. Absolute IC50 values may vary slightly between studies depending on experimental conditions.
Key Off-Target Signaling Pathways
The most clinically significant off-target effects of sildenafil result from its inhibition of PDE6 in the retina.
The Phototransduction Cascade and PDE6 Inhibition
In the vertebrate retina, the phototransduction cascade is a G-protein coupled signaling pathway that converts light into an electrical signal. A key enzyme in this process is PDE6, which hydrolyzes cGMP.
-
In the Dark State: The G-protein transducin is inactive, and PDE6 has low activity. This results in high intracellular levels of cGMP.
-
cGMP Action: cGMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the photoreceptor outer membrane.
-
Depolarization: The influx of cations (Na+ and Ca2+) through the open CNG channels leads to a state of relative depolarization, causing a continuous release of the neurotransmitter glutamate.
-
Sildenafil's Interference: Sildenafil, at therapeutic concentrations, can inhibit PDE6. This inhibition mimics the dark state by preventing the breakdown of cGMP, leading to persistently open CNG channels. This disruption in the normal light-dark signaling cycle is perceived as blurred vision or a bluish tinge to vision (cyanopsia).
Caption: Sildenafil's inhibition of PDE6 in the retinal phototransduction cascade.
Other Potential Off-Target Interactions
While PDE inhibition is the most characterized aspect of sildenafil's secondary pharmacology, other interactions have been reported, primarily related to its metabolism.
-
Cytochrome P450 (CYP) Enzymes: Sildenafil is primarily metabolized by hepatic CYP3A4 and to a lesser extent by CYP2C9. Co-administration with potent inhibitors of these enzymes (e.g., ketoconazole, ritonavir) can significantly increase sildenafil plasma levels, enhancing both therapeutic and off-target effects.
-
Carbonic Anhydrase: Some studies have suggested a weak inhibitory effect of sildenafil and its metabolites on certain carbonic anhydrase isoforms, though the clinical significance of this finding remains unclear.
Experimental Protocols
Characterizing the off-target profile of a compound like sildenafil requires robust and standardized in vitro assays.
Protocol: In Vitro Phosphodiesterase Inhibition Assay
This protocol describes a generalized method for determining the IC50 of a compound against a specific PDE isoform using a radioisotope-based assay.
1. Materials and Reagents:
-
Recombinant human PDE enzyme (e.g., PDE5A, PDE6)
-
[3H]-cGMP or [3H]-cAMP
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2)
-
Snake venom nucleotidase (from Crotalus atrox)
-
Scintillation cocktail
-
Test compound (Sildenafil) dissolved in DMSO
-
96-well microplates
2. Assay Procedure:
-
Compound Preparation: Perform serial dilutions of sildenafil in DMSO to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
Reaction Mixture: In each well of the microplate, add the assay buffer, the specific PDE enzyme at a predetermined concentration, and the diluted sildenafil or DMSO (for control wells).
-
Pre-incubation: Incubate the plate for 10-15 minutes at 30°C to allow the compound to bind to the enzyme.
-
Initiation: Start the reaction by adding the radiolabeled substrate ([3H]-cGMP for PDE5/6) to each well.
-
Incubation: Incubate for a defined period (e.g., 20-30 minutes) at 30°C. The reaction must be within the linear range of substrate hydrolysis.
-
Termination: Stop the reaction by adding a stop buffer or by heat inactivation (e.g., boiling for 1 minute).
-
Nucleotidase Digestion: Add snake venom nucleotidase to each well. This enzyme converts the radiolabeled 5'-GMP (the product of PDE activity) into a radiolabeled nucleoside (guanosine). This step is crucial because the unreacted substrate ([3H]-cGMP) will not be converted.
-
Separation: The resulting radiolabeled nucleoside is separated from the charged, unreacted substrate using anion-exchange chromatography columns or beads.
-
Quantification: The eluate containing the radiolabeled nucleoside is mixed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of inhibition for each sildenafil concentration relative to the control (DMSO only).
-
Plot the percentage of inhibition against the logarithm of the sildenafil concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
Experimental Workflow for Off-Target Profiling
The process of identifying and characterizing off-target effects is a systematic endeavor in drug development.
Caption: A generalized workflow for identifying and validating off-target drug effects.
Conclusion
While this compound is a highly effective PDE5 inhibitor, its secondary pharmacology is critical to its clinical profile. The most prominent off-target effect, inhibition of retinal PDE6, directly correlates with observed visual side effects. Weaker inhibition of other PDEs, such as PDE1, may contribute to its overall hemodynamic profile. A thorough characterization of these off-target interactions through systematic screening and detailed mechanistic studies is fundamental for the development of next-generation phosphodiesterase inhibitors with improved selectivity and safety profiles. This knowledge enables researchers and clinicians to better predict and manage the full spectrum of a drug's physiological effects.
Sildenafil Mesylate's Impact on Cyclic GMP Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core molecular mechanisms of sildenafil mesylate, focusing on its profound impact on the cyclic guanosine monophosphate (cGMP) signaling pathway. We will delve into the quantitative aspects of its enzymatic inhibition, detail the downstream effects, and provide standardized experimental protocols for studying these interactions.
Introduction to the cGMP Signaling Pathway
Cyclic GMP is a critical second messenger molecule involved in a multitude of physiological processes, including the regulation of vascular smooth muscle tone, platelet aggregation, and neurotransmission[1][2]. The pathway is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by the enzyme guanylate cyclase (GC). There are two main forms of GC: soluble guanylate cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), which is activated by natriuretic peptides[2][3].
Once synthesized, cGMP exerts its effects by acting on three primary targets:
-
cGMP-dependent protein kinases (PKG) : The most significant downstream effectors, which phosphorylate various protein substrates to elicit cellular responses[2][4].
-
Cyclic nucleotide-gated (CNG) ion channels : These channels are directly activated by cGMP, altering ion flow across cell membranes[1].
-
Phosphodiesterases (PDEs) : cGMP can regulate the activity of certain PDEs, which are enzymes responsible for the degradation of cyclic nucleotides, creating a feedback loop[2].
The termination of the cGMP signal is primarily accomplished through its hydrolysis into the inactive 5'-GMP by PDEs[3][5]. The phosphodiesterase superfamily comprises 11 families (PDE1-PDE11), with several being specific for cGMP (PDE5, PDE6, PDE9) and others hydrolyzing both cGMP and cAMP[6].
Mechanism of Action of this compound
Sildenafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5)[7][8][9]. PDE5 is the predominant enzyme responsible for the degradation of cGMP in the corpus cavernosum of the penis and the pulmonary vasculature[7][10].
In the presence of NO, which is often released following sexual stimulation or other physiological signals, sGC is activated, leading to an increase in cGMP production[6][10]. Sildenafil does not directly affect the production of cGMP but acts by preventing its breakdown. By competitively inhibiting the catalytic site of PDE5, sildenafil leads to an accumulation of cGMP in these tissues[7][11][12]. This elevated cGMP level enhances the activation of PKG, leading to a cascade of downstream events that result in smooth muscle relaxation and vasodilation[1][2][7]. It is this enhancement of the natural NO/cGMP pathway that underlies sildenafil's therapeutic effects in erectile dysfunction and pulmonary arterial hypertension[6][7]. Sexual stimulation is a prerequisite for sildenafil to exert its pharmacological effects, as the NO/cGMP pathway must first be activated[7].
References
- 1. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. cGMP signalling: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cGMP Signaling, Phosphodiesterases and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. Sildenafil citrate, a selective phosphodiesterase type 5 inhibitor: urologic and cardiovascular implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Novel Therapeutic Applications of Sildenafil Mesylate
Introduction
Sildenafil, a selective inhibitor of phosphodiesterase type 5 (PDE5), was initially developed for cardiovascular conditions like angina.[1][2] Its serendipitous discovery as an effective treatment for erectile dysfunction led to its widespread recognition under the brand name Viagra.[1] Beyond its well-established applications in erectile dysfunction and pulmonary arterial hypertension (PAH)[3][4][5], a growing body of preclinical and clinical research has illuminated the potential of sildenafil mesylate in a variety of other therapeutic areas.[1] This process, known as drug repurposing, leverages existing knowledge of a drug's safety and pharmacokinetics to accelerate the development of new treatments.[6]
This technical guide provides an in-depth exploration of the emerging therapeutic applications of sildenafil, focusing on its roles in oncology, neuroprotection, and cardioprotection. It is intended for researchers, scientists, and drug development professionals, offering a summary of the molecular mechanisms, quantitative data from key studies, and detailed experimental protocols.
Oncology Applications
The role of sildenafil in cancer therapy is complex, with evidence suggesting both anti-cancer and potential pro-cancer effects that warrant careful consideration.[7] The primary anti-tumor mechanisms are linked to its inhibition of PDE5, an enzyme that is overexpressed in various cancer types, including prostate, breast, lung, and bladder cancers.[8][9][10]
Mechanisms of Action in Cancer:
-
Induction of Apoptosis: Sildenafil's inhibition of PDE5 leads to an accumulation of cyclic guanosine monophosphate (cGMP), which can activate Protein Kinase G (PKG).[8][9] This signaling cascade can trigger apoptosis (programmed cell death) in cancer cells, either directly or by enhancing the effects of cytotoxic agents like doxorubicin and cisplatin.[7][11][12]
-
Reversal of Multidrug Resistance (MDR): Sildenafil has been shown to inhibit the activity of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-gp) and ABCG2 (BCRP).[8][9][13] These transporters act as efflux pumps, removing chemotherapeutic drugs from cancer cells and contributing to MDR. By blocking these pumps, sildenafil can increase the intracellular concentration and efficacy of anti-cancer drugs.[10]
-
Immunomodulation: Some studies suggest that sildenafil can enhance anti-cancer immune responses by reducing the function of myeloid-derived suppressor cells (MDSCs), which are known to inhibit T-cell activity in the tumor microenvironment.[9]
-
Enhanced Permeation and Retention (EPR): Sildenafil's vasodilatory effects can modulate vascular permeability, potentially augmenting the EPR effect, which facilitates the delivery of nanomedicines and chemotherapeutics to tumor tissues.[8]
Quantitative Data from Preclinical and Clinical Studies
The following table summarizes key quantitative findings from studies investigating sildenafil's role in oncology.
| Cancer Type | Model/Study Type | Sildenafil Dosage/Concentration | Key Quantitative Findings | Reference |
| Prostate Cancer | In vivo (Mouse Xenograft) | 10-20 mg/kg/day | Potentiated doxorubicin-induced tumor growth inhibition. | [14] |
| Prostate Cancer | In vitro (PC-3, DU145 cells) | Not specified | Increased apoptotic rate when combined with doxorubicin by enhancing ROS generation and upregulating caspase-3/9. | [8] |
| Breast Cancer | In vitro (MDA-MB-231 cells) | 25 µM | Impaired cancer cell proliferation and promoted apoptosis. | [10] |
| Advanced Solid Tumors | Clinical Trial (NCT00752115) | 50 mg weekly | Investigated improved biodistribution of carboplatin and paclitaxel; progression-free survival monitored. | [8] |
Signaling Pathway in Oncology
The diagram below illustrates the proposed mechanisms by which sildenafil exerts its anti-cancer effects, primarily through PDE5 inhibition and blocking of MDR transporters.
Experimental Protocol: In Vitro Chemosensitization Assay
This protocol describes a typical experiment to assess sildenafil's ability to enhance the efficacy of a chemotherapeutic agent (e.g., Doxorubicin) in a cancer cell line (e.g., PC-3 prostate cancer cells).
-
Cell Culture: Culture PC-3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5x10³ cells per well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of doxorubicin.
-
Prepare a fixed, sub-lethal concentration of this compound.
-
Treat cells with:
-
Doxorubicin alone.
-
Sildenafil alone.
-
A combination of doxorubicin and sildenafil.
-
Vehicle control (DMSO or PBS).
-
-
-
Incubation: Incubate the treated cells for 48-72 hours.
-
Viability Assay (MTT Assay):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control. Determine the IC50 (half-maximal inhibitory concentration) of doxorubicin with and without sildenafil to quantify the chemosensitizing effect.
Neuroprotective Applications
Emerging evidence highlights sildenafil's potential as a neuroprotective and neurorestorative agent, particularly in the context of ischemic stroke and neurodegenerative diseases like Alzheimer's.[15] Its ability to cross the blood-brain barrier allows it to exert direct effects within the central nervous system.[16]
Mechanisms of Action in Neuroprotection:
-
Cerebral Hemodynamics: Sildenafil improves cerebral blood flow and enhances the function of brain blood vessels, which is crucial in conditions like vascular dementia and recovery from stroke.[17][18]
-
Neurogenesis and Synaptic Plasticity: Sildenafil promotes the proliferation of progenitor cells and increases the number of immature neurons in key brain regions like the subventricular zone.[16][19][20] It achieves this by increasing cGMP levels, which activates pathways involved in neurogenesis and synaptic plasticity.[18][21]
-
Signaling Pathway Modulation: Sildenafil's neuroprotective effects are mediated by several signaling pathways, including the cGMP-dependent Nogo-R pathway, brain-derived neurotrophic factor (BDNF)/TrkB, and nerve growth factor (NGF)/TrkA.[19] It has also been shown to lower levels of neurotoxic tau proteins in models of Alzheimer's disease.[22]
-
Anti-inflammatory Effects: The drug can modulate neuroinflammation by promoting the switch of microglia from a pro-inflammatory to an anti-inflammatory phenotype.[23]
Quantitative Data from Preclinical and Clinical Studies
| Condition | Model/Study Type | Sildenafil Dosage | Key Quantitative Findings | Reference |
| Ischemic Stroke | In vivo (Rat MCAO model) | 10 mg/kg | Significantly increased neurogenesis and promoted functional recovery. | [16][20] |
| Alzheimer's Disease | Real-world patient data analysis | Standard clinical doses | 30%-54% reduced prevalence of Alzheimer's diagnosis among patients taking sildenafil. | [22][24] |
| Vascular Dementia Risk | Clinical Trial (Human) | Not specified | Enhanced blood flow response to carbon dioxide, indicating improved cerebrovascular function. | [17] |
Neuroprotective Signaling Pathways
This diagram illustrates the key signaling cascades activated by sildenafil that contribute to its neuroprotective and neurorestorative effects.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Drug Repurposing and Repositioning: Workshop Summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sildenafil - Wikipedia [en.wikipedia.org]
- 4. Sildenafil beyond erectile dysfunction and pulmonary arterial hypertension: Thinking about new indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] New Approaches in Oncology for Repositioning Drugs: The Case of PDE5 Inhibitor Sildenafil | Semantic Scholar [semanticscholar.org]
- 7. mednexus.org [mednexus.org]
- 8. The Potential Role of Sildenafil in Cancer Management through EPR Augmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles for Sildenafil in Enhancing Drug Sensitivity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | New Approaches in Oncology for Repositioning Drugs: The Case of PDE5 Inhibitor Sildenafil [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Sildenafil in Combination Therapy against Cancer: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pnas.org [pnas.org]
- 15. The Role of Sildenafil in Treating Brain Injuries in Adults and Neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sildenafil-Mediated Neuroprotection from Adult to Neonatal Brain Injury: Evidence, Mechanisms, and Future Translation [mdpi.com]
- 17. ox.ac.uk [ox.ac.uk]
- 18. Effects of Sildenafil on Cognitive Function Recovery and Neuronal Cell Death Protection after Transient Global Cerebral Ischemia in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuroprotection by sildenafil: neuronal networks potentiation in acute experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. Review of Different Applications of Sildenafil with the Focus on its Role in Alzheimer 's Disease | ClinicSearch [clinicsearchonline.org]
- 22. newsroom.clevelandclinic.org [newsroom.clevelandclinic.org]
- 23. researchgate.net [researchgate.net]
- 24. drperlmutter.com [drperlmutter.com]
Sildenafil Mesylate: An In-depth Technical Guide on its Interaction with Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sildenafil mesylate, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its therapeutic effects in erectile dysfunction and pulmonary arterial hypertension. Its mechanism of action, primarily centered on the enhancement of the nitric oxide (NO)-cAMP-c-GMP signaling cascade, has been the subject of extensive research. This technical guide provides a comprehensive overview of the molecular interactions of sildenafil with key signaling pathways. It delves into its primary mechanism of action and explores its crosstalk with other critical cellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, RhoA/Rho-kinase (ROCK) signaling, calcium (Ca2+) homeostasis, and apoptosis. This document summarizes key quantitative data, provides detailed experimental protocols for assays cited, and presents visual diagrams of the signaling pathways and experimental workflows to facilitate a deeper understanding of sildenafil's multifaceted pharmacological profile.
The Core Mechanism: Nitric Oxide/cGMP Signaling Pathway
Sildenafil's principal mechanism of action involves the inhibition of PDE5, an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, sildenafil leads to an accumulation of cGMP in tissues where PDE5 is present, such as the corpus cavernosum and the pulmonary vasculature.[1][2] This accumulation potentiates the downstream effects of the nitric oxide (NO) signaling pathway.
The cascade is initiated by the release of NO, which binds to and activates soluble guanylate cyclase (sGC). Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1] Elevated cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation.[3][4]
Caption: Sildenafil inhibits PDE5, leading to increased cGMP and smooth muscle relaxation.
Quantitative Data: Sildenafil's Potency and Effect on cGMP
| Parameter | Value | Cell/Tissue Type | Reference |
| IC50 for PDE5 | 3.9 nM | Human Corpus Cavernosum | [5] |
| IC50 for PDE5 | 5.22 nM | Preclinical studies | [6] |
| cGMP-PDE Activity Inhibition | 72% reduction with 0.1 µM Sildenafil | Rat Main Pulmonary Artery (Cytosolic) | [7] |
| Myocardial cGMP Levels | 34.7 ± 2.4 pmol/g (Sildenafil) vs. 27.3 ± 2.2 pmol/g (Control) | Ischemic Rat Heart | [8] |
Experimental Protocol: Measurement of cGMP Levels
A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying cGMP levels in cell lysates or tissue homogenates.
Materials:
-
cGMP ELISA Kit
-
Tissue/cell samples
-
Lysis buffer
-
Homogenizer
-
Microplate reader
Procedure:
-
Homogenize tissue samples or lyse cells in the appropriate lysis buffer on ice.
-
Centrifuge the homogenate/lysate to pellet cellular debris and collect the supernatant.
-
Prepare cGMP standards and samples according to the ELISA kit manufacturer's instructions. This may involve an acetylation step to increase assay sensitivity.
-
Add standards and samples to the antibody-coated microplate.
-
Add the cGMP-peroxidase conjugate and incubate.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cGMP concentrations in the samples by comparing their absorbance to the standard curve.[9][10][11][12][13]
Crosstalk with the cAMP Signaling Pathway
While highly selective for PDE5, sildenafil can also influence the cyclic adenosine monophosphate (cAMP) signaling pathway, particularly at higher concentrations. This interaction is often referred to as "crosstalk" between the cGMP and cAMP pathways. Some studies have shown that sildenafil can lead to an increase in intracellular cAMP levels.[14][15][16] This may be due to the inhibition of other phosphodiesterase isoforms, such as PDE3, by elevated cGMP levels, as PDE3 is known to degrade cAMP.[17]
Caption: Sildenafil's elevation of cGMP can inhibit PDE3, increasing cAMP levels.
Quantitative Data: Sildenafil's Effect on cAMP
| Effect | Concentration | Cell/Tissue Type | Reference |
| cAMP-PDE Activity Inhibition | 22% reduction | 0.1 µM Sildenafil | Rat Main Pulmonary Artery (Cytosolic) |
| Increased cAMP Levels | Significant increase | Physiologic and supraphysiologic concentrations | Human Cavernous and Cardiac Tissue |
| Suppressed cAMP Levels | 0.59 ± 0.03 nmol/g (Sildenafil) vs. 0.87 ± 0.06 nmol/g (Control) | Ischemic Rat Heart | [8] |
Experimental Protocol: Measurement of cAMP Levels
Similar to cGMP, cAMP levels can be quantified using a competitive ELISA.
Materials:
-
cAMP ELISA Kit
-
Tissue/cell samples
-
Lysis buffer
-
Homogenizer
-
Microplate reader
Procedure: The protocol is analogous to the cGMP ELISA protocol, substituting cAMP-specific reagents from the kit. The steps involve sample preparation, incubation with a cAMP-specific antibody and a labeled cAMP conjugate, washing, substrate addition, and measurement of the colorimetric signal.[9][13]
Interaction with the RhoA/ROCK Signaling Pathway
The RhoA/Rho-kinase (ROCK) pathway is a critical regulator of smooth muscle contraction. Activation of RhoA leads to the activation of ROCK, which in turn phosphorylates and inactivates myosin light chain phosphatase (MLCP). This results in an increase in phosphorylated myosin light chain and subsequent smooth muscle contraction. Sildenafil has been shown to inhibit the RhoA/ROCK pathway, contributing to its vasodilatory effects. This inhibition is thought to be mediated by PKG, which can phosphorylate and inactivate RhoA.[4]
Caption: Sildenafil-induced PKG activation inhibits the RhoA/ROCK pathway, promoting relaxation.
Experimental Protocol: Rho Kinase (ROCK) Activity Assay
ROCK activity can be measured using an immunoassay that detects the phosphorylation of a ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1).[18][19][20]
Materials:
-
ROCK Activity Assay Kit (containing MYPT1-coated plates, anti-phospho-MYPT1 antibody, and HRP-conjugated secondary antibody)
-
Cell or tissue lysates
-
Kinase reaction buffer
-
ATP
-
Microplate reader
Procedure:
-
Prepare cell or tissue lysates according to the kit's protocol.
-
Add lysates to the MYPT1-coated microplate wells.
-
Initiate the kinase reaction by adding ATP and the kinase reaction buffer.
-
Incubate the plate to allow for phosphorylation of the MYPT1 substrate by active ROCK in the lysate.
-
Wash the wells and add the anti-phospho-MYPT1 primary antibody.
-
Incubate and wash, then add the HRP-conjugated secondary antibody.
-
Incubate and wash, then add the substrate solution to develop a colorimetric signal.
-
Measure the absorbance using a microplate reader. The signal intensity is proportional to the ROCK activity in the sample.[20][21]
Modulation of Intracellular Calcium (Ca2+) Signaling
Sildenafil influences intracellular calcium (Ca2+) concentrations, a key factor in smooth muscle tone. By activating PKG, sildenafil can reduce intracellular Ca2+ levels through multiple mechanisms, including the inhibition of Ca2+ influx through L-type calcium channels and the enhancement of Ca2+ sequestration into the sarcoplasmic reticulum. Some studies have shown that sildenafil can decrease resting intracellular Ca2+ concentrations and inhibit Ca2+ responses to agonists.[22][23]
Caption: Sildenafil, via PKG, reduces intracellular calcium, leading to muscle relaxation.
Quantitative Data: Sildenafil's Effect on Intracellular Calcium
| Effect | Concentration | Cell/Tissue Type | Reference |
| Decreased Resting [Ca2+]i | 10-100 nM | Pulmonary Artery Smooth Muscle Cells (from chronically hypoxic rats) | [22] |
| Inhibited Agonist-Induced [Ca2+]i Response | Concentration-dependent | Pulmonary Artery Smooth Muscle Cells | [22] |
| Decreased Peak L-type Ca2+ current (ICa-L) | From 7.76 to 3.87 pA/pF | Sarcolemmal cells | [24] |
Experimental Protocol: Measurement of Intracellular Calcium with Fura-2 AM
Fura-2 AM is a ratiometric fluorescent indicator used to measure intracellular calcium concentrations.
Materials:
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Fluorescence microscope with excitation wavelengths of 340 nm and 380 nm and an emission filter at 510 nm.
-
Cultured cells on coverslips
Procedure:
-
Culture cells on glass coverslips.
-
Prepare a loading solution of Fura-2 AM in HBS, often with a small amount of Pluronic F-127 to aid in dye solubilization.
-
Incubate the cells with the Fura-2 AM loading solution to allow the dye to enter the cells and be cleaved to its active form by intracellular esterases.
-
Wash the cells with HBS to remove extracellular dye.
-
Mount the coverslip on a perfusion chamber on the stage of the fluorescence microscope.
-
Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is proportional to the intracellular calcium concentration. This ratio can be calibrated to give absolute calcium concentrations.[14][25][26][27]
Involvement in Angiogenesis Signaling
Sildenafil has been shown to promote angiogenesis (the formation of new blood vessels) in various experimental models. This effect is primarily mediated through the PKG pathway, which can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK pathways.[25][28] This can result in increased expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF).[29][30]
Caption: Sildenafil promotes angiogenesis via the PKG-MAPK-VEGF signaling axis.
Quantitative Data: Sildenafil's Effect on Angiogenesis Markers
| Effect | Fold Change/Value | Condition | Cell/Tissue Type | Reference |
| VEGF mRNA Expression | 4-fold increase | 24 hrs after reperfusion | Rat Left Ventricular Tissue | [29] |
| VEGF Protein Expression | 10-fold increase | 2 days after reperfusion | Rat Left Ventricular Tissue | [29] |
| VEGF Expression | Significantly lower in high-dose sildenafil group | Diabetic Rat Retina | [31] | |
| VEGF Expression (H-score) | 235 (Sildenafil) vs. 262.5 (Control) | Solid Tumor | Mice | [32] |
Experimental Protocol: Western Blot Analysis of MAPK Phosphorylation
Western blotting is a common technique to assess the phosphorylation and activation of MAPK pathway proteins like ERK1/2.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate proteins from cell or tissue lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody that recognizes total ERK1/2.
-
Quantify the band intensities to determine the relative level of ERK1/2 phosphorylation.[2][3][33][34][35][36][37][38]
Role in Apoptosis Signaling
Sildenafil has demonstrated complex, context-dependent effects on apoptosis (programmed cell death). In some cancer cell lines, sildenafil has been shown to induce apoptosis and enhance the efficacy of chemotherapeutic agents.[32] This can involve the activation of caspase-3, a key executioner caspase in the apoptotic cascade. Conversely, in cardioprotective settings, sildenafil has been shown to have anti-apoptotic effects, reducing cardiomyocyte apoptosis following ischemia-reperfusion injury.[39]
Caption: Sildenafil exhibits both pro- and anti-apoptotic effects depending on the cellular context.
Quantitative Data: Sildenafil's Effect on Apoptosis
| Effect | Value | Condition | Cell/Tissue Type | Reference |
| Caspase-3 Expression | 45 (Sildenafil) vs. 11.9 (Control) | Solid Tumor | Mice | [32] |
| Infarct Size Reduction | 68% reduction (acute phase) | Ischemia-reperfusion | Rabbit Heart | [39] |
| Infarct Size Reduction | 15.5% (Sildenafil) vs. 33% (Saline) | Ischemia-reperfusion | Infant Rabbit Heart | [40] |
Experimental Protocol: TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a method for detecting DNA fragmentation that is a hallmark of late-stage apoptosis.
Materials:
-
Paraffin-embedded tissue sections or cultured cells on slides
-
Proteinase K
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTP)
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate tissue sections or fix and permeabilize cultured cells.
-
Treat the samples with proteinase K to increase permeability.
-
Incubate the samples with the TUNEL reaction mixture. The TdT enzyme will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Wash the samples to remove unincorporated nucleotides.
-
Mount the samples and visualize the labeled cells using a fluorescence microscope. Apoptotic cells will exhibit a strong fluorescent signal.
Conclusion
This compound's interaction with cellular signaling pathways extends far beyond its well-established role in the NO/cGMP cascade. Its ability to modulate cAMP levels, inhibit the pro-contractile RhoA/ROCK pathway, influence intracellular calcium homeostasis, promote angiogenesis, and regulate apoptosis underscores its complex pharmacological profile. This in-depth technical guide provides a foundation for researchers, scientists, and drug development professionals to further explore the multifaceted therapeutic potential of sildenafil and to design novel therapeutic strategies targeting these interconnected signaling networks. The provided quantitative data and detailed experimental protocols serve as a valuable resource for future investigations into the diverse biological effects of this important therapeutic agent.
References
- 1. Sildenafil Citrate Downregulates PDE5A mRNA Expression in Women with Recurrent Pregnancy Loss without Altering Angiogenic Factors—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of sildenafil on reperfusion function, infarct size, and cyclic nucleotide levels in the isolated rat heart model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclic Nucleotide (cAMP and cGMP) Assays and Capture ELISA for Quantitative Analysis of Plasmodium falciparum Blood-stage Egress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. content.abcam.com [content.abcam.com]
- 12. bioscience.co.uk [bioscience.co.uk]
- 13. vincibiochem.it [vincibiochem.it]
- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of sildenafil on cAMP and cGMP levels in isolated human cavernous and cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Interaction of sildenafil with cAMP-mediated vasodilation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. content.abcam.com [content.abcam.com]
- 20. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. Sildenafil alters calcium signaling and vascular tone in pulmonary arteries from chronically hypoxic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. hellobio.com [hellobio.com]
- 26. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Measurement of Intracellular Calcium [bio-protocol.org]
- 28. The phosphodiesterase 5 inhibitor sildenafil stimulates angiogenesis through a protein kinase G/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Sildenafil-mediated neovascularization and protection against myocardial ischaemia reperfusion injury in rats: role of VEGF/angiopoietin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Sildenafil, a phosphodiesterase-5 inhibitor, stimulates angiogenesis and bone regeneration in an atrophic non-union model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Chronic sildenafil citrate use decreases retinal vascular endothelial growth factor expression in diabetic rats: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Sildenafil potentiates the antitumor activity of cisplatin by induction of apoptosis and inhibition of proliferation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. 3.4. Western Blotting and Detection [bio-protocol.org]
- 34. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 35. pubcompare.ai [pubcompare.ai]
- 36. Detection of ERK protein expression using western blot analysis [bio-protocol.org]
- 37. ERK phosphorylation mediates sildenafil-induced myocardial protection against ischemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. Sildenafil (Viagra) induces powerful cardioprotective effect via opening of mitochondrial K(ATP) channels in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. Sildenafil citrate (viagra) induces cardioprotective effects after ischemia/reperfusion injury in infant rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Cell-Based Assay for High-Throughput Screening of Sildenafil Mesylate Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] Its therapeutic effect stems from its ability to enhance the nitric oxide (NO) signaling pathway.[3][4] In this pathway, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2] The accumulation of cGMP leads to smooth muscle relaxation and vasodilation.[5] PDE5 is the primary enzyme responsible for the degradation of cGMP in the corpus cavernosum and pulmonary vasculature.[1][6] By inhibiting PDE5, sildenafil prevents cGMP breakdown, thereby amplifying the NO-sGC-cGMP signaling cascade.[2][6]
The development of novel sildenafil analogs requires robust screening methods to evaluate their efficacy and potential cytotoxicity. This application note provides a detailed protocol for a comprehensive cell-based assay designed for the screening of sildenafil mesylate analogs. The workflow integrates three key assays: a cell viability assay to assess cytotoxicity, a nitric oxide production assay to measure the upstream signaling molecule, and a cGMP quantification assay to determine the direct inhibitory effect on PDE5 activity. This multi-assay approach allows for a thorough characterization of novel compounds, providing essential data on their potency and safety profile.
Signaling Pathway of Sildenafil Action
The diagram below illustrates the nitric oxide/cGMP signaling cascade and the mechanism of action for sildenafil and its analogs as PDE5 inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sildenafil - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Sildenafil Mesylate Formulation in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the preparation and use of sildenafil mesylate formulations for preclinical animal studies. The following protocols and data are intended to ensure consistent and reproducible results in pharmacokinetic and pharmacodynamic evaluations.
Introduction
Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] By inhibiting PDE5, sildenafil prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to the relaxation of smooth muscle and vasodilation.[2] This mechanism of action is the basis for its clinical use in treating erectile dysfunction and pulmonary arterial hypertension.[1] For preclinical research, sildenafil is often used as its citrate or mesylate salt to improve solubility and bioavailability.[1][3] Sildenafil citrate is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1] Its solubility is pH-dependent, with higher solubility at lower pH.[4]
Data Presentation
Table 1: Solubility of Sildenafil Citrate in Various Vehicles
| Vehicle | Concentration of Vehicle | Temperature (°C) | Solubility (mg/mL) | Reference |
| Water (pH 1.2) | 100% | 37 | 37.25 | [4] |
| Water (pH 5.0) | 100% | 37 | 18.53 | [4] |
| Water (pH 8.0) | 100% | 37 | 0.22 | [4] |
| Distilled Water | 100% | Not Specified | 3.20 ± 0.11 to 4.1 ± 1.3 | [3] |
| Propylene Glycol (PG) | 100% | 20-40 | Increases with temperature | |
| Aqueous PG | 70% (w/w) | 25 | ~15 | [5] |
| Polyethylene Glycol 400 (PEG 400) | 100% | 20-40 | Increases with temperature | [6] |
| Oleic Acid | 100% | Not Specified | 7.63 ± 0.48 | [7] |
| Isopropyl Myristate | 100% | Not Specified | 4.21 - 7.63 | [8] |
| Tween 80 | 100% | Not Specified | High relative to other surfactants | [7] |
| 2-Hydroxypropyl-β-cyclodextrin (HPβCD) | Varies | Not Specified | Increases solubility 5-fold | [9] |
Table 2: Pharmacokinetic Parameters of Sildenafil in Preclinical Animal Models
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Rat | Oral | 20 | 92.10 | ~1.0 | 159.5 | Not Specified | [10] |
| Rat | Oral | 30 | Not Specified | Not Specified | Not Specified | 14.6 | [11] |
| Rat | Intravenous | 10, 30, 50 | Dose-proportional | Not Specified | Dose-proportional | 100 | [11] |
| Mouse | Oral | Not Specified | Not Specified | ~1.0 | Not Specified | Not Specified | [12] |
| Mouse | Intravenous | Not Specified | Not Specified | Not Specified | Not Specified | 100 | [12] |
Signaling Pathway
Sildenafil exerts its therapeutic effects by modulating the nitric oxide (NO)/cGMP signaling pathway.
Figure 1. Sildenafil's mechanism of action in the cGMP signaling pathway.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Suspension)
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose in deionized water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and graduated cylinders
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and final volume. A typical dose for rats is 20 mg/kg.[13]
-
Weigh the calculated amount of this compound powder accurately.
-
Levigate the this compound powder with a small amount of the 0.5% methylcellulose solution in a mortar to form a smooth paste. This prevents clumping.
-
Gradually add the remaining vehicle to the paste while continuously stirring or triturating.
-
Transfer the mixture to a volumetric flask.
-
Rinse the mortar and pestle with a small amount of vehicle and add the rinsing to the volumetric flask to ensure complete transfer of the drug.
-
Bring the suspension to the final volume with the vehicle.
-
Stir the suspension continuously using a magnetic stirrer for at least 30 minutes before administration to ensure homogeneity.
-
Visually inspect the suspension for uniformity before each animal is dosed.
Protocol 2: Preparation of this compound for Intravenous Injection (Solution)
Materials:
-
This compound powder
-
Vehicle: Sterile saline (0.9% NaCl) or 5% dextrose solution[2]
-
Sterile vials
-
0.22 µm sterile syringe filter
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound and sterile vehicle. A typical intravenous dose for rats is in the range of 4-10 mg/kg.[2][11]
-
Weigh the this compound powder under sterile conditions.
-
Add a portion of the sterile vehicle to the sterile vial containing the this compound.
-
Vortex the vial until the powder is completely dissolved. Sildenafil citrate has a solubility of approximately 3.5 mg/mL in water, which should be considered when preparing the desired concentration.[3]
-
Add the remaining sterile vehicle to achieve the final desired concentration.
-
Filter the solution through a 0.22 µm sterile syringe filter into a final sterile container.
-
Visually inspect the final solution for any particulate matter before administration.
Protocol 3: Preparation of this compound for Intraperitoneal Injection (Solution)
Materials:
-
This compound powder
-
Vehicle: Saline (0.9% NaCl) with 1% Dimethyl sulfoxide (DMSO)[14]
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Calculate the required amount of this compound and vehicle. Doses of 3 or 10 mg/kg have been used in mice.[14]
-
Weigh the this compound powder.
-
First, dissolve the this compound in 1% DMSO.
-
Once dissolved, add the saline to the DMSO-drug mixture to reach the final volume.
-
Vortex the solution thoroughly to ensure it is homogenous.
-
The final solution should be clear.
Experimental Workflow
The following diagram outlines a typical workflow for the formulation and preclinical evaluation of this compound.
Figure 2. Experimental workflow for preclinical studies of this compound.
Protocol 4: Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.
Animals: Male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 5 mg/kg)
-
Group 2: Oral gavage (PO) administration (e.g., 20 mg/kg)
Procedure:
-
Dose Administration:
-
For the IV group, administer the this compound solution via the tail vein.
-
For the PO group, administer the this compound suspension by oral gavage.[13]
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours post-dose.[10]
-
Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma.[10]
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the plasma samples for sildenafil concentration using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for both IV and PO groups using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the formula:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
-
Disclaimer: These protocols are intended as a guide. Researchers should adapt them as necessary for their specific experimental needs and ensure compliance with all institutional and regulatory guidelines for animal care and use.
References
- 1. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oral Bioavailability and Pharmacokinetics of Sildenafil Orally Disintegrating Tablets under Various Gastric pH Levels Following Administration of Omeprazole in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Solubility of sildenafil citrate in polyethylene glycol 400 + water mixtures at various temperatures [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Sildenafil Citrate Microemulsion-Loaded Hydrogel as a Potential System for Drug Delivery to the Penis and Its Cellular Metabolic Mechanism [mdpi.com]
- 9. Compatibility Studies of Sildenafil-HPBCD Inclusion Complex with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacokinetics of sildenafil after intravenous and oral administration in rats: hepatic and intestinal first-pass effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sildenafil enhances locomotor activity in young mice and exerts anxiogenic effects in both young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sildenafil Sample Preparation in Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of samples containing sildenafil for analysis by mass spectrometry. The methodologies outlined are crucial for accurate quantification in various biological matrices, supporting research, clinical, and drug development applications.
Introduction
Sildenafil, a potent selective inhibitor of phosphodiesterase type 5 (PDE5), is widely known for its use in treating erectile dysfunction and pulmonary arterial hypertension.[1][2] Accurate and sensitive quantification of sildenafil and its primary active metabolite, N-desmethylsildenafil, in biological samples is essential for pharmacokinetic studies, bioequivalence testing, and forensic analysis.[1][3][4] Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the preferred analytical technique due to its high sensitivity, selectivity, and reproducibility.[3]
Effective sample preparation is a critical prerequisite for reliable LC-MS/MS analysis. The primary goals of sample preparation are to remove interfering substances from the biological matrix, concentrate the analyte of interest, and ensure compatibility with the analytical instrument. This document details three common and effective sample preparation techniques for sildenafil: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of sildenafil and its metabolite, N-desmethylsildenafil, using various sample preparation methods coupled with LC-MS/MS.
Table 1: Sildenafil Quantitative Performance
| Parameter | Liquid-Liquid Extraction | Solid-Phase Extraction | Protein Precipitation |
| Linearity Range (ng/mL) | 1.0 - 1000.0[5] | 2.0 - 800.0[6] | 1.0 - 1000.0[7] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5[8][9][10] | 1.0[6] | 1.0[7] |
| Limit of Detection (LOD) (ng/mL) | 0.2[8][9][10] | 1.0[6] | Not Reported |
| Recovery (%) | > 87[8][9][10] | ~ 80[6] | > 90[7] |
| Intra-day Precision (% RSD) | 1.5 - 5.1[5] | < 4[6] | < 10[7] |
| Inter-day Precision (% RSD) | 2.2 - 3.4[5] | < 12[6] | < 10[7] |
| Intra-day Accuracy (%) | 97.3 - 98.3[5] | ≤ 6 (relative error)[6] | > 99[7] |
| Inter-day Accuracy (%) | 96.7 - 97.2[5] | ≤ 4 (relative error)[6] | > 99[7] |
Table 2: N-desmethylsildenafil Quantitative Performance
| Parameter | Liquid-Liquid Extraction | Solid-Phase Extraction | Protein Precipitation |
| Linearity Range (ng/mL) | 0.5 - 500.0[5] | 4.0 - 800.0[6] | 1.0 - 1000.0[7] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5[5] | Not Reported | 1.0[7] |
| Limit of Detection (LOD) (ng/mL) | Not Reported | 1.0[6] | Not Reported |
| Recovery (%) | Not Reported | ~ 80[6] | > 90[7] |
| Intra-day Precision (% RSD) | 1.3 - 3.1[5] | < 4[6] | < 10[7] |
| Inter-day Precision (% RSD) | 2.8 - 4.3[5] | < 12[6] | < 10[7] |
| Intra-day Accuracy (%) | 95.3 - 96.3[5] | ≤ 6 (relative error)[6] | > 99[7] |
| Inter-day Accuracy (%) | 95.0 - 97.2[5] | ≤ 4 (relative error)[6] | > 99[7] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for the simultaneous quantification of sildenafil and N-desmethylsildenafil in human plasma.[5]
Materials and Reagents:
-
Human plasma
-
Sildenafil and N-desmethylsildenafil reference standards
-
Sildenafil-d8 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
10 mM Ammonium acetate
-
Organic extraction solvent (e.g., a mixture of chloroform, 2-propanol, and n-heptane)[8][9][10]
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Autosampler vials
Procedure:
-
Sample Aliquoting: Pipette a known volume (e.g., 500 µL) of plasma into a clean centrifuge tube.
-
Internal Standard Spiking: Add a specific amount of internal standard (e.g., sildenafil-d8) to each plasma sample, calibrator, and quality control sample.
-
pH Adjustment: Adjust the pH of the plasma sample to basic conditions (e.g., pH 9.5) using a suitable buffer to ensure efficient extraction of sildenafil.[8][9][10]
-
Extraction: Add the organic extraction solvent (e.g., 3 mL of chloroform/2-propanol/n-heptane) to the tube.
-
Vortexing: Vortex the mixture vigorously for a set time (e.g., 10 minutes) to ensure thorough mixing and facilitate the transfer of the analytes into the organic phase.[8][9][10]
-
Centrifugation: Centrifuge the samples (e.g., at 3500 x g for 10 minutes) to separate the aqueous and organic layers.[8][9][10]
-
Supernatant Transfer: Carefully transfer the organic supernatant to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is based on a method for the determination of sildenafil and its metabolite in postmortem specimens.[6]
Materials and Reagents:
-
Biological matrix (e.g., blood, tissue homogenate)
-
Sildenafil and N-desmethylsildenafil reference standards
-
Internal standard (e.g., medazepam)
-
Acetonitrile (ice-cold)
-
0.1 M Phosphate buffer (pH 6.0)
-
Methanol
-
SPE cartridges (e.g., Bond Elute Certify®)
-
Vortex mixer
-
Centrifuge
-
Rotary extractor
-
Evaporator
-
Autosampler vials
Procedure:
-
Sample Pre-treatment:
-
For fluids: Take a 3 mL aliquot.
-
For tissues: Homogenize with water (1:1 w/w) and take a 2 g aliquot.
-
-
Internal Standard Spiking: Add the internal standard to each sample.
-
Protein Precipitation: Add ice-cold acetonitrile (e.g., 9 mL), mix on a rotary extractor for 15 minutes, and then centrifuge to pellet proteins.
-
Supernatant Evaporation: Transfer the supernatant and evaporate it to a volume of less than 1 mL.
-
Dilution: Add 4 mL of 0.1 M phosphate buffer (pH 6.0).
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 3 mL of 0.1 M phosphate buffer (pH 6.0).
-
Sample Loading: Load the diluted extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a suitable solvent to remove interferences.
-
Elution: Elute the analytes with an appropriate elution solvent (e.g., 1 mL of acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Analysis: Transfer the sample to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Protein Precipitation (PPT)
This is a simple and rapid method suitable for high-throughput analysis.[4][7][11]
Materials and Reagents:
-
Plasma
-
Sildenafil and N-desmethylsildenafil reference standards
-
Sildenafil-d8 (Internal Standard)
-
Acetonitrile (containing 0.1% formic acid, if desired for analyte stability)
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Procedure:
-
Sample Aliquoting: Pipette a small volume of plasma (e.g., 100 µL) into a microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard to the plasma sample.
-
Precipitation: Add a larger volume of cold acetonitrile (e.g., 300 µL) to the tube to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture for a short period (e.g., 1 minute) to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 10 minutes) to obtain a clear supernatant.
-
Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial.
-
Analysis: Inject the supernatant directly into the LC-MS/MS system.
Mass Spectrometry Analysis
For all the above sample preparation methods, the final extracts are typically analyzed using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Chromatographic Separation: A C18 reversed-phase column is commonly used for the separation of sildenafil and its metabolites.[4][5][7] The mobile phase often consists of a mixture of acetonitrile and an aqueous buffer like ammonium acetate or formic acid.[4][5]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically employed.[5][10]
-
Detection: Detection is performed using multiple reaction monitoring (MRM) for high selectivity and sensitivity.[4][5] The precursor-to-product ion transitions for sildenafil are commonly m/z 475.2 → 283.4, and for N-desmethylsildenafil, m/z 461.3 → 283.4.[5]
Conclusion
The choice of sample preparation method for sildenafil analysis depends on factors such as the biological matrix, the required sensitivity, sample throughput, and available resources. Liquid-liquid extraction and solid-phase extraction offer cleaner extracts and potentially lower matrix effects, making them suitable for applications requiring high sensitivity and accuracy. Protein precipitation is a simpler and faster method, ideal for high-throughput screening and routine analysis where matrix effects can be adequately managed. The protocols and data presented here provide a comprehensive guide for researchers to develop and validate robust methods for the quantification of sildenafil in various matrices.
References
- 1. Development and validation of a gas chromatography-mass spectrometric method for the determination of sildenafil and desmethyl-sildenafil in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. HPLC-MS/MS Method for Quantitation of Sildenafil and Its Active Metabolite in Human Plasma | Rodionov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 4. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. faa.gov [faa.gov]
- 7. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC-MS for the determination of sildenafil citrate (Viagra) in biological fluids. Application to the salivary excretion of sildenafil after oral intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving sildenafil mesylate solubility for cell culture experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sildenafil mesylate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for cell culture?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions for in vitro use. Sildenafil citrate is soluble in DMSO at approximately 14 mg/mL. For cell culture, it is crucial to use anhydrous, cell culture grade DMSO to minimize toxicity.
Q2: What is the solubility of this compound in other common solvents?
A2: this compound has limited solubility in aqueous solutions. While sildenafil citrate's solubility in water is about 3.5-4.1 mg/mL, the free base is practically insoluble. Ethanol can be used, but the solubility is lower than in DMSO, with the citrate salt being about 3.5 times less soluble in ethanol than in water. The use of co-solvents like polyethylene glycol (PEG) has been explored to improve solubility in aqueous mixtures.
Q3: At what concentration should I use this compound in my cell culture experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell type and the specific biological question being investigated. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental system. Published studies have used a wide range of concentrations, so a literature search for your specific cell line or a related one is advisable. For example, in studies on cardiomyocytes, sildenafil has been used to investigate its effects on apoptosis and signaling pathways.
Q4: For how long is a this compound stock solution in DMSO stable?
A4: When stored properly at -20°C, a sildenafil citrate stock solution in DMSO is stable for at least 4 years. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.
Troubleshooting Guide
Issue 1: My this compound precipitated after dilution in the cell culture medium.
This is a common issue due to the low aqueous solubility of sildenafil. Here are the steps to troubleshoot this problem:
-
Step 1: Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5% and ideally at or below 0.1%. High concentrations of DMSO can be toxic to cells.
-
Step 2: Pre-warm the Medium: Before adding the sildenafil stock solution, gently pre-warm your cell culture medium to 37°C. Adding a cold stock to a warm medium can sometimes cause the compound to precipitate.
-
Step 3: Gradual Dilution and Mixing: Instead of adding the stock solution directly to the final volume of medium, perform a serial dilution. For example, add the stock to a smaller volume of medium first, mix gently but thoroughly, and then add this intermediate dilution to the rest of your medium. Always add the drug solution to the medium, not the other way around, while gently vortexing or swirling.
-
Step 4: Consider Alternative Solvents/Formulations: If precipitation persists, consider using a co-solvent system. For example, a mixture of ethanol and water has been used in some formulations. Alternatively, for non-cell-based assays, solubilizers like PEG, cyclodextrin, or surfactants can be employed. In more advanced applications, nanosuspensions have been developed to improve the solubility of sildenafil citrate.
Issue 2: I am observing unexpected cellular toxicity or off-target effects.
-
Step 1: Check Solvent Toxicity: Prepare a vehicle control experiment with the same final concentration of DMSO (or other solvent) that is used in your sildenafil-treated samples. This will help you determine if the observed toxicity is due to the solvent rather than the sildenafil itself.
-
Step 2: Confirm Stock Solution Integrity: If possible, verify the concentration and purity of your this compound stock solution. Improper storage or handling can lead to degradation of the compound.
-
Step 3: Perform a Dose-Response Curve: As mentioned in the FAQs, it is critical to determine the optimal, non-toxic concentration range for your specific cell line. What is effective and non-toxic in one cell line may be toxic in another.
-
Step 4: Review the Literature for Off-Target Effects: While sildenafil is a potent PDE5 inhibitor, it can have off-target effects, especially at higher concentrations. It is selective for PDE5 over PDE1 and PDE3, but cross-reactivity can occur. A thorough literature review for known off-target effects in your experimental system is recommended.
Data Presentation
Table 1: Solubility of Sildenafil Salts in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Sildenafil Citrate | Water | ~3.5-4.1 mg/mL | |
| Sildenafil Citrate | DMSO | ~14 mg/mL | |
| Sildenafil Citrate | Dimethyl Formamide | ~10 mg/mL | |
| Sildenafil Citrate | Ethanol | ~1 mg/mL | |
| Sildenafil Base | Water | Insoluble | |
| Sildenafil Base | Ethanol | 5.2 ± 1.2 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, cell culture grade dimethyl sulfoxide (DMSO)
-
Sterile, conical tube (e.g., 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, single-use aliquots (e.g., 1.5 mL microcentrifuge tubes)
-
-
Procedure:
-
Calculation: Determine the mass of this compound needed. The molecular weight of sildenafil is 474.58 g/mol , and for this compound, it is 570.66 g/mol . For a 10 mM stock solution (0.01 mol/L) in 10 mL (0.01 L), you would need: 0.01 mol/L * 0.01 L * 570.66 g/mol = 0.0057066 g or 5.71 mg.
-
Weighing: Carefully weigh out the calculated amount of this compound powder and transfer it to the 15 mL conical tube.
-
Dissolving: Add the desired volume of DMSO (e.g., 10 mL) to the conical tube containing the powder.
-
Mixing: Tightly cap the tube and vortex at room temperature until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed, but avoid excessive heat.
-
Sterilization (Optional but Recommended): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into sterile, single-use aliquots. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C.
-
Protocol 2: Diluting this compound Stock Solution into Cell Culture Medium
-
Materials:
-
Prepared 10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes or conical tubes for serial dilution
-
-
Procedure:
-
Calculate Dilution: Determine the volume of stock solution needed to achieve your desired final concentration. For example, to make a 10 µM solution in 10 mL of medium:
-
(Initial Concentration) * (Initial Volume) = (Final Concentration) * (Final Volume)
-
(10,000 µM) * (Initial Volume) = (10 µM) * (10 mL)
-
Initial Volume = (10 µM * 10 mL) / 10,000 µM = 0.01 mL or 10 µL.
-
-
Serial Dilution (Recommended):
-
Prepare an intermediate dilution. For example, add 10 µL of the 10 mM stock to 990 µL of pre-warmed medium to get a 100 µM solution. Mix gently by flicking the tube or pipetting up and down.
-
Add the required volume of the intermediate dilution to your final volume of medium. For instance, add 1 mL of the 100 µM intermediate dilution to 9 mL of medium to achieve a final concentration of 10 µM.
-
-
Direct Dilution (for very small volumes):
-
If adding a very small volume directly, add the calculated volume of the stock solution (e.g., 10 µL) to the final volume of pre-warmed medium (10 mL) while gently swirling the medium.
-
-
Final Mixing and Application: Gently mix the final solution before adding it to your cells. Prepare a vehicle control with the same final concentration of DMSO.
-
Mandatory Visualizations
Caption: Sildenafil's mechanism of action via PDE5 inhibition.
Caption: Workflow for preparing and using sildenafil in cell culture.
Sildenafil mesylate degradation pathway and product identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sildenafil mesylate. It focuses on understanding its degradation pathways and identifying the resulting products.
Frequently Asked Questions (FAQs)
Q1: Under what conditions does this compound typically degrade?
This compound is known to be susceptible to degradation under specific stress conditions. The most significant degradation is observed under oxidative and alkaline (basic) conditions.[1][2][3] While it is generally considered stable under neutral, thermal (heat), and photolytic (light) stress, some studies have reported partial degradation under acidic and prolonged exposure to light.[2][4]
Q2: What are the major degradation products of this compound?
The primary degradation products depend on the stress condition:
-
Oxidative Degradation: The most commonly identified major degradation product is Sildenafil N-oxide. Another significant product is sildenafil sulfonic acid, formed from the hydrolysis of the sulfonamide group.[2][4]
-
Alkaline Hydrolysis: Degradation under alkaline conditions also leads to the formation of sildenafil sulfonic acid.
-
Photodegradation: Exposure to simulated sunlight can lead to a series of degradation products resulting from the gradual breakdown of the piperazine ring.[4]
Q3: What is a suitable analytical method to monitor the degradation of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for separating and quantifying sildenafil from its degradation products.[1][3][5][6][7][8][9][10] Reversed-phase HPLC with a C18 column and UV detection is frequently employed.[1][2][7] For the structural elucidation and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[4][11]
Troubleshooting Guides
Problem: No degradation is observed under stress conditions.
-
Possible Cause 1: Inadequate stress conditions. The concentration of the stressor (e.g., acid, base, oxidizing agent), temperature, or duration of the study may be insufficient to induce degradation.
-
Solution: Refer to the detailed experimental protocols below. Ensure that the stress conditions are appropriately rigorous. For example, for oxidative degradation, using 3-30% hydrogen peroxide and heating is common.[1][2][6] For alkaline hydrolysis, using a strong base like 5N NaOH at elevated temperatures is recommended.[1]
-
-
Possible Cause 2: Sildenafil is stable under the applied condition. Sildenafil is known to be relatively stable under thermal and photolytic stress.[1][2]
-
Solution: Confirm from the literature that degradation is expected under the conditions you are testing. Focus on oxidative and alkaline conditions for observable degradation.
-
Problem: Poor resolution between sildenafil and its degradation products in HPLC.
-
Possible Cause 1: Suboptimal mobile phase composition. The polarity and pH of the mobile phase may not be suitable for separating the parent drug from its more polar degradation products.
-
Solution: Adjust the mobile phase composition. A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate or potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol).[2][5] Varying the ratio of the organic to the aqueous phase or adjusting the pH of the buffer can improve separation.
-
-
Possible Cause 2: Inappropriate column selection. The column chemistry might not be providing the necessary selectivity.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. Here are typical protocols for stressing this compound:
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent (e.g., methanol or diluent).
-
Add an equal volume of 5 N HCl.
-
Reflux the solution at 80°C for 5 hours.[1]
-
Cool, neutralize, and dilute to the desired concentration before analysis.
-
-
Alkaline Hydrolysis:
-
Dissolve this compound in a suitable solvent.
-
Add an equal volume of 5 N NaOH.
-
Reflux the solution at 80°C for 5 hours.[1]
-
Cool, neutralize, and dilute to the desired concentration.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at 105°C for 24 hours.[1]
-
Dissolve the heat-treated sample in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder to UV light at 254 nm for 24 hours.[1]
-
Dissolve the exposed sample in a suitable solvent for analysis.
-
Stability-Indicating HPLC Method
The following is a representative HPLC method for the analysis of sildenafil and its degradation products:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
-
Mobile Phase: A mixture of acetonitrile and a buffer such as 0.05 M potassium dihydrogen phosphate (pH adjusted to 5.8) or 0.2 M ammonium acetate.[2][5] The ratio can be optimized, for example, 45:25:30 (acetonitrile:methanol:buffer).[5]
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 20 µL
Quantitative Data
The following table summarizes the results from a forced degradation study on sildenafil citrate, providing an example of the extent of degradation under different conditions.
| Stress Condition | Time (h) | Assay of Active Substance (%) | Total Impurities (%) | Mass Balance (%) |
| Thermal (105 °C) | 24 | 99.5 | 0.06 | 99.56 |
| Photolytic (UV at 254 nm) | 24 | 99.6 | 0.06 | 99.66 |
| Acid Hydrolysis (5 N HCl at 80 °C) | 5 | 98.8 | 0.04 | 98.84 |
| Alkali Hydrolysis (5 N NaOH at 80 °C) | 5 | 90.2 | 9.75 | 99.95 |
| Oxidation (5% H₂O₂ at 80 °C) | 3 | 71.8 | 27.37 | 99.17 |
Data adapted from a study by Kumar et al. (2011).[1]
Visualizations
Caption: this compound Degradation Pathways.
References
- 1. asianpubs.org [asianpubs.org]
- 2. thaiscience.info [thaiscience.info]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Identification of phototransformation products of sildenafil (Viagra) and its N-demethylated human metabolite under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. scribd.com [scribd.com]
- 7. Stability indicating RP-LC determination of sildenafil citrate (Viagra) in pure form and in pharmaceutical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. scielo.br [scielo.br]
- 10. tsijournals.com [tsijournals.com]
- 11. repositorio.ufmg.br [repositorio.ufmg.br]
Technical Support Center: Optimizing Sildenafil Mesylate Dose for In Vivo Rodent Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of sildenafil mesylate in in vivo rodent models. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of sildenafil for my rodent model?
A1: The optimal dose of sildenafil is highly dependent on the research application, the specific rodent species and strain, and the route of administration. For initial studies, it is recommended to consult the dose ranges reported in the literature for similar experimental models. The tables provided in this guide offer a summary of doses used in various applications. A pilot dose-response study is often necessary to determine the most effective dose for your specific experimental conditions.
Q2: How should I prepare this compound for in vivo administration?
A2: Sildenafil citrate is soluble in distilled water.[1][2] For oral administration, sildenafil can be dissolved in tap water or saline.[3] For intraperitoneal injections, it can be dissolved in saline, sometimes with a small percentage of DMSO (e.g., 1%) to aid solubility.[4] It is crucial to ensure the solution is sterile for parenteral routes. Always prepare fresh solutions daily unless stability data for your specific formulation and storage conditions are available.
Q3: What is the bioavailability and half-life of sildenafil in rodents?
A3: Sildenafil is rapidly absorbed after oral administration in rodents.[5] However, it has a short elimination half-life, typically ranging from 0.4 to 1.3 hours.[6][7] This is due to high clearance rates in these species.[6][7] The bioavailability is attenuated by pre-systemic hepatic metabolism.[6][7]
Q4: What are the common side effects of sildenafil in rodents?
A4: Species-specific effects have been observed with chronic high doses of sildenafil. In mice, marked intestinal dilatation has been reported, while rats have shown adaptive reversible hepatocellular hypertrophy.[6] Some studies have also reported anxiogenic (anxiety-inducing) effects in mice at doses of 3 and 10 mg/kg.[4] At very high doses (minimal lethal dose between 300-500 mg/kg in rats and 500-1000 mg/kg in mice), mortality can occur.[5]
Q5: Can I administer sildenafil in the drinking water or food?
A5: While oral gavage is a common and precise method for sildenafil administration, mixing it in drinking water or food can be an alternative for chronic studies to reduce animal stress. However, this method makes it difficult to control the exact dosage consumed by each animal. If this method is chosen, it is important to monitor water or food intake to estimate the dose and be aware of potential stability issues of sildenafil in the vehicle over time.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of Sildenafil in Solution | - Low solubility in the chosen vehicle.- Incorrect pH of the solution. | - Sildenafil citrate has better water solubility than the base form.[1][2]- For injectable solutions, consider using a co-solvent like DMSO (in minimal, non-toxic concentrations) or preparing a salt form.- Ensure the pH of the solution is appropriate for maintaining solubility. |
| Variable or Unexpected Experimental Results | - Inconsistent dosing due to improper administration technique (e.g., oral gavage).- Degradation of sildenafil in the prepared solution.- High metabolic clearance in rodents leading to short exposure. | - Ensure all personnel are properly trained in the administration technique being used.- Prepare fresh sildenafil solutions daily.- Consider the short half-life of sildenafil in rodents (0.4-1.3 hours) and time your experimental readouts accordingly.[6][7] For sustained effects, multiple daily doses or a continuous delivery method may be necessary. |
| Signs of Animal Distress or Adverse Effects | - Dose is too high.- Off-target effects of sildenafil. | - Reduce the administered dose. Conduct a dose-response study to find the optimal therapeutic window with minimal side effects.- Monitor animals closely for any signs of distress, such as changes in behavior, appetite, or activity levels.[4] |
| Difficulty with Intravenous Administration | - Small vessel size in rodents. | - Use appropriate-sized catheters and needles.- Ensure the animal is adequately restrained and warmed to promote vasodilation.- Consider alternative routes of administration with higher bioavailability if IV is not feasible, such as intraperitoneal or subcutaneous injection. |
Quantitative Data Summary
The following tables summarize sildenafil doses used in various in vivo rodent models.
Table 1: Sildenafil Dosing for Erectile Dysfunction Models
| Rodent Species | Dose | Route of Administration | Key Findings | Reference(s) |
| Rat | 5 mg/kg/day (chronic) | Oral | Improved erectile function in a model of chronic renal failure. | [8] |
| Rat | 9 mg/kg/day (chronic) | Oral | Restored sexual performance in a model of drug-induced sexual dysfunction. | |
| Rat | 100 & 200 µg/kg | Intravenous | Prolonged the decay period of the intracavernous pressure response. | [9][10] |
| Mouse | 1 mg/kg | Intravenous | Augmented electrically-evoked erectile activity. | [11] |
Table 2: Sildenafil Dosing for Pulmonary Hypertension Models
| Rodent Species | Dose | Route of Administration | Key Findings | Reference(s) |
| Rat | 1.7 mg/kg/day | Oral | Prevented and reversed the development of monocrotaline-induced pulmonary hypertension. | [3] |
| Rat | 2.0, 3.0, 4.5 mg/kg/day | Oral | Dose-dependent improvement in pulmonary pressure and respiratory function. | [12] |
| Rat | 5, 10, 25 mg/kg/day | Oral | 25 mg/kg/day significantly attenuated the increase in right ventricular pressure in hypoxia-induced pulmonary hypertension. | [13] |
| Mouse | 25 mg/kg/day | Oral | Reduced right ventricular systolic pressure in hypoxia-induced pulmonary hypertension. | [14] |
Table 3: Sildenafil Dosing for Neurogenesis and Stroke Models
| Rodent Species | Dose | Route of Administration | Key Findings | Reference(s) |
| Rat | 2 & 5 mg/kg/day | Oral | Promoted functional recovery and neurogenesis after stroke. | [15] |
| Rat | 3 mg/kg/day | Not Specified | Enhanced neurogenesis and improved functional recovery in aged rats after focal cerebral ischemia. | [16] |
| Mouse | 10 mg/kg/day | Subcutaneous | Enhanced neurogenesis and oligodendrogenesis in the ischemic brain of middle-aged mice. | [17][18] |
| Mouse | 10 mg/kg | Intraperitoneal | Increased the number of immature neurons after ischemic insult in the developing brain. | [19] |
Table 4: Sildenafil Dosing for Cardiac Models
| Rodent Species | Dose | Route of Administration | Key Findings | Reference(s) |
| Rat | 10 & 15 mg/kg/day | Oral | Promoted angiogenesis but also muscle atrophy in a model of prolonged moderate exercise. | [20][21] |
| Rat | 10, 20, 50, 200 nM (in isolated heart) | Perfusion | Low concentrations improved reperfusion function, while high concentrations worsened it. | [22] |
Experimental Protocols
Protocol 1: Preparation of Sildenafil Solution for Oral Gavage
-
Materials:
-
Sildenafil citrate powder
-
Sterile distilled water or 0.9% saline
-
Vortex mixer
-
Sterile tubes
-
Analytical balance
-
-
Procedure:
-
Calculate the required amount of sildenafil citrate based on the desired dose and the number of animals.
-
Weigh the sildenafil citrate powder accurately using an analytical balance.
-
Add the powder to a sterile tube.
-
Add the desired volume of sterile distilled water or saline to the tube.
-
Vortex the solution until the sildenafil citrate is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Prepare the solution fresh on the day of the experiment.
-
Protocol 2: Oral Gavage Administration in Rodents
-
Materials:
-
Prepared sildenafil solution
-
Appropriately sized oral gavage needle (flexible or curved with a ball tip is recommended)
-
Syringe
-
Animal scale
-
-
Procedure:
-
Weigh the animal to determine the correct volume of the solution to administer. The maximum recommended volume for oral gavage in mice is 10 ml/kg and for rats is 10-20 ml/kg.[23]
-
Fill the syringe with the calculated volume of the sildenafil solution.
-
Properly restrain the animal to immobilize its head and straighten the esophagus.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus.
-
Once the needle is in the esophagus (resistance should be minimal), slowly administer the solution.
-
If any fluid is observed coming from the nose or mouth, immediately stop the administration and withdraw the needle.
-
After administration, gently remove the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Visualizations
Caption: Sildenafil's mechanism of action via the PDE5 signaling pathway.
Caption: A general experimental workflow for in vivo rodent studies with sildenafil.
References
- 1. researchgate.net [researchgate.net]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. Sildenafil enhances locomotor activity in young mice and exerts anxiogenic effects in both young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sildenafil – Rat Guide [ratguide.com]
- 6. Preclinical safety profile of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. In vivo and in vitro investigation of the effects of sildenafil on rat cavernous smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of sildenafil on erectile activity in mice lacking neuronal or endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic sildenafil inhibits pulmonary damage induced by cigarette smoke exposure and bacterial inhalation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sildenafil protects against pulmonary hypertension induced by hypoxia in neonatal rats via activation of PPARγ-mediated downregulation of TRPC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sildenafil inhibits hypoxia-induced pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Delayed treatment with sildenafil enhances neurogenesis and improves functional recovery in aged rats after focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Sildenafil Enhances Neurogenesis and Oligodendrogenesis in Ischemic Brain of Middle-Aged Mouse | PLOS One [journals.plos.org]
- 19. karger.com [karger.com]
- 20. Effects of sildenafil on the gastrocnemius and cardiac muscles of rats in a model of prolonged moderate exercise training - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The Effects of Different Doses of Sildenafil on Coronary Blood Flow and Oxidative Stress in Isolated Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. iacuc.ucsf.edu [iacuc.ucsf.edu]
Troubleshooting sildenafil mesylate instability in aqueous solutions
Welcome to the technical support center for sildenafil mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned cloudy/precipitated. What is the cause and how can I resolve it?
A1: Sildenafil's solubility is highly dependent on the pH of the aqueous solution. It is significantly more soluble in acidic conditions and tends to precipitate in neutral to alkaline environments. The likely cause of precipitation is a pH increase in your solution.
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
If the pH is neutral or alkaline, you can try to re-solubilize the precipitate by carefully adding a small amount of a dilute acidic solution (e.g., 0.1 M HCl or a citrate buffer) to lower the pH.
-
For future experiments, ensure your aqueous solution is buffered to an acidic pH (ideally below pH 5) to maintain sildenafil solubility.
-
Q2: I am observing a loss of sildenafil concentration in my aqueous stock solution over time. What are the potential reasons?
A2: Loss of sildenafil concentration is likely due to chemical degradation. The primary degradation pathways in aqueous solutions are:
-
Hydrolysis: Sildenafil can undergo hydrolysis, particularly at the cyclic amide and sulfonamide functional groups, especially under strongly acidic or alkaline conditions.
-
Oxidation: Sildenafil is susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV radiation, can cause significant degradation of the sildenafil molecule.
Q3: What are the optimal storage conditions for aqueous solutions of this compound?
A3: To minimize degradation and maintain the stability of your this compound aqueous solutions, the following storage conditions are recommended:
-
Temperature: Store at refrigerated temperatures (2-8 °C).
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
pH: Maintain the solution at an acidic pH (e.g., in a citrate buffer at pH 4-5) to ensure solubility and minimize pH-related degradation.
-
Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidative degradation.
Q4: Is there a difference in stability between this compound and sildenafil citrate?
A4: The vast majority of published stability data is for sildenafil citrate, the most common salt form. This compound is another salt form designed to enhance solubility. While specific comparative stability studies are scarce, the degradation pathways are expected to be identical as the active sildenafil molecule is the same. The stability profile of this compound is likely to be very similar to that of sildenafil citrate under the same conditions.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Possible Cause 1: Degradation Products.
-
Evidence: Appearance of new peaks, often at earlier retention times than the parent sildenafil peak.
-
Solution: Conduct a forced degradation study (see Experimental Protocols) to identify the retention times of potential degradation products. Ensure your HPLC method is stability-indicating, meaning it can resolve the main peak from all potential degradation products.
-
-
Possible Cause 2: Contamination.
-
Evidence: Peaks that do not correspond to sildenafil or its expected degradation products.
-
Solution: Check the purity of your water, solvents, and reagents. Run a blank injection (mobile phase only) to identify any systemic peaks.
-
Issue 2: Poor Peak Shape or Shifting Retention Times in HPLC
-
Possible Cause 1: Inappropriate Mobile Phase pH.
-
Evidence: Tailing or fronting peaks, inconsistent retention times.
-
Solution: Sildenafil is a basic compound. Ensure the mobile phase pH is optimized for good peak shape. A pH of around 3.0 or 7.0 is often used. Buffering the mobile phase is crucial for reproducible results.
-
-
Possible Cause 2: Column Overload.
-
Evidence: Broadening of the sildenafil peak.
-
Solution: Reduce the concentration of the injected sample or decrease the injection volume.
-
-
Possible Cause 3: Column Degradation.
-
Evidence: Gradual decrease in peak resolution and efficiency over multiple injections.
-
Solution: Use a guard column to protect the analytical column. If the column performance is severely compromised, it may need to be replaced.
-
Quantitative Data Summary
The following tables summarize key quantitative data regarding the stability and solubility of sildenafil (as the citrate salt, which is expected to be comparable to the mesylate salt).
Table 1: Solubility of Sildenafil Citrate in Aqueous Solutions at Different pH Values
| pH | Solubility (mg/mL) | Reference |
| 1.2 | 37.25 | [1] |
| 4.0 | 7.1 | [2] |
| 5.0 | 18.53 | [1] |
| 7.0 | ~3.5 | [2] |
| 8.0 | 0.22 | [1] |
Table 2: Summary of Sildenafil Citrate Degradation under Forced Conditions
| Stress Condition | Conditions | Observation | % Degradation | Reference |
| Acid Hydrolysis | 1N HCl, 2 weeks, RT | Partial degradation | ~10% | [3] |
| Base Hydrolysis | 1N NaOH, 2 weeks, RT | Partial degradation | ~15% | [3] |
| Oxidation | 0.1% H₂O₂, 24h, RT | Complete degradation | >99% | [3] |
| Thermal | 120°C, 48h (solid state) | No significant degradation | <1% | [3] |
| Photolytic | UV light, 24h (solid state) | No significant degradation | <1% | [4] |
| Photolytic (in solution) | Simulated sunlight | Significant degradation | Varies with exposure | [5][6][7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and to confirm that the analytical method is stability-indicating.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Keep at room temperature for 24 hours. Neutralize with 1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 24 hours.
-
Photolytic Degradation: Expose a sample of the stock solution to UV light (e.g., 254 nm) and/or simulated sunlight in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
After the specified stress period, dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method provides a starting point for the quantitative analysis of sildenafil and its degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.2 M ammonium acetate buffer (pH 7.0) and acetonitrile in a 40:60 (v/v) ratio.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient (or controlled at 25°C for better reproducibility).
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution with the mobile phase to a final concentration within the linear range of the method (e.g., 10 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Visualizations
Signaling Pathway
Caption: Mechanism of action of sildenafil via the NO/cGMP pathway.
Experimental Workflow
Caption: Workflow for assessing this compound stability.
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for HPLC analysis of sildenafil.
References
- 1. Oral Bioavailability and Pharmacokinetics of Sildenafil Orally Disintegrating Tablets under Various Gastric pH Levels Following Administration of Omeprazole in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thaiscience.info [thaiscience.info]
- 4. asianpubs.org [asianpubs.org]
- 5. Identification of phototransformation products of sildenafil (Viagra) and its N-demethylated human metabolite under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Minimizing matrix effects in sildenafil mesylate LC-MS/MS analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects in the LC-MS/MS analysis of sildenafil mesylate.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions.
Issue 1: Poor sensitivity and/or inconsistent results for sildenafil in plasma samples.
-
Potential Cause: Ion suppression due to co-eluting endogenous matrix components, such as phospholipids.[1]
-
Solution:
-
Optimize Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering substances before LC-MS/MS analysis.[1] Consider switching from a simple protein precipitation (PPT) to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1] For complex matrices, SPE with a cation exchange mechanism can be particularly effective for basic compounds like sildenafil.[2]
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Chromatographic Separation: Adjust the chromatographic conditions to separate sildenafil from the region where matrix components elute.[3] This can be achieved by modifying the mobile phase composition, gradient profile, or using a different column chemistry, such as a biphenyl or C18 column.[4]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like sildenafil-d8 will co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification by correcting for signal suppression or enhancement.[5]
-
Issue 2: High variability in analyte response between different sample lots.
-
Potential Cause: Inconsistent matrix effects across different biological samples. The composition of the matrix can vary significantly from one subject or sample to another.
-
Solution:
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples being analyzed. This helps to compensate for the matrix effect by ensuring that both the calibrators and the samples experience similar ionization suppression or enhancement.
-
Standard Addition: This method involves adding known amounts of the analyte to the sample and can be used to correct for matrix effects when a blank matrix is unavailable.[6]
-
Thorough Method Validation: Validate the method across multiple sources of the biological matrix to ensure its robustness and reliability.
-
Issue 3: Sudden drop in signal intensity during a run sequence.
-
Potential Cause: Contamination of the ion source or the mass spectrometer inlet by non-volatile matrix components. This is a common issue when using less stringent sample preparation methods.
-
Solution:
-
Implement a Divert Valve: Use a divert valve to direct the flow from the LC column to waste during the elution of highly retained, non-volatile matrix components, preventing them from entering the mass spectrometer.[7]
-
Improve Sample Cleanup: As with other issues, a more effective sample preparation technique will reduce the amount of non-volatile material injected into the system.
-
Regular Instrument Maintenance: Perform regular cleaning of the ion source and mass spectrometer inlet as part of the routine maintenance schedule.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A: Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds from the sample matrix.[8] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and reproducibility of the analytical method.[6][8]
Q2: How can I determine if my sildenafil analysis is affected by matrix effects?
A: A common method is the post-column infusion experiment.[6][7] In this technique, a constant flow of a sildenafil standard solution is introduced into the mobile phase after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal for sildenafil indicates the retention times at which ion suppression or enhancement occurs.[3]
Q3: Which sample preparation technique is best for minimizing matrix effects for sildenafil in plasma?
A: While protein precipitation is a simple and fast technique, it often provides the least effective cleanup and can lead to significant matrix effects.[1] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interfering matrix components.[1] For sildenafil, which is a basic compound, SPE using a cation exchange sorbent can provide very clean extracts.[2] The choice of technique will depend on the required sensitivity and the complexity of the matrix.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) always necessary?
A: While not strictly mandatory in all cases, using a SIL-IS is highly recommended for bioanalytical methods to compensate for matrix effects and improve accuracy and precision.[6] Sildenafil-d8 is a commonly used SIL-IS for sildenafil analysis.[5]
Q5: Can I just dilute my sample to reduce matrix effects?
A: Sample dilution can be a simple and effective way to reduce matrix effects, but its applicability is limited by the sensitivity of the assay.[6][7] If the concentration of sildenafil in the sample is high enough, dilution can be a viable strategy. However, for trace-level analysis, this may result in concentrations below the limit of quantification.[6]
Quantitative Data Summary
Table 1: Comparison of Recovery for Different Sildenafil Extraction Methods
| Sample Preparation Technique | Analyte | Recovery (%) | Reproducibility (%RSD) | Reference |
| Solid-Phase Extraction (SPE) | Sildenafil | 79 - 88 | Not Specified | [9] |
| Liquid-Liquid Extraction (LLE) | Sildenafil | > 87 | Not Specified | [10] |
| Protein Precipitation | Sildenafil & Metabolites | > 90 | < 10 | [5] |
| QuEChERS | Sildenafil | 80.1 | 5.6 | [2] |
| Bond Elut Plexa PCX (SPE) | Sildenafil | 87.4 | 3.6 | [2] |
Table 2: Sildenafil and Metabolite Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Sildenafil | 475.0 | 100.3 | [9] |
| N-Desmethyl Sildenafil | 461.2 | 310.8 | [9] |
| Sildenafil-d8 (IS) | 483.3 | 108.1 | [5] |
| Sildenafil | 475.30 | 100.10 | [5] |
| N-Desmethyl Sildenafil | 461.20 | 283.30 | [5] |
Experimental Protocols
1. Protein Precipitation (PPT)
-
Objective: To remove proteins from plasma samples.
-
Procedure:
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., sildenafil-d8).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[5]
-
2. Liquid-Liquid Extraction (LLE)
-
Objective: To extract sildenafil from the aqueous biological matrix into an immiscible organic solvent.
-
Procedure:
-
To 500 µL of plasma sample, add the internal standard.
-
Add 50 µL of a basifying agent (e.g., 1M NaOH) to adjust the pH.
-
Add 3 mL of an extraction solvent (e.g., a mixture of chloroform, 2-propanol, and n-heptane).[10]
-
Vortex for 10 minutes, followed by centrifugation at 3,500 x g for 10 minutes.[10]
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
3. Solid-Phase Extraction (SPE)
-
Objective: To selectively isolate sildenafil from the sample matrix using a solid sorbent.
-
Procedure (using a cation exchange cartridge):
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated plasma sample (acidified to protonate sildenafil) onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove neutral and acidic interferences.
-
Elution: Elute sildenafil using a solvent containing a base (e.g., ammonium hydroxide in methanol) to neutralize the charge and release it from the sorbent.[2]
-
Evaporate the eluate and reconstitute for analysis.
-
Visualizations
Caption: Experimental workflow for sildenafil analysis.
Caption: Troubleshooting logic for matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. lctsbible.com [lctsbible.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC-MS for the determination of sildenafil citrate (Viagra) in biological fluids. Application to the salivary excretion of sildenafil after oral intake - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor cell permeability of sildenafil mesylate in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges with sildenafil mesylate in cell-based assays, particularly when poor cell permeability or insufficient intracellular concentration is suspected.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: The optimal concentration of sildenafil is cell-type and assay-dependent. However, a common starting range is 1-10 µM.[1][2] For some applications, concentrations up to 100 µM have been used.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q2: What is the appropriate solvent for this compound for in-vitro experiments?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing sildenafil stock solutions for in-vitro assays.[4] It is important to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: Is there a risk of cytotoxicity with this compound?
A3: Yes, at higher concentrations, sildenafil can exert cytotoxic effects. For example, in Human Umbilical Vein Endothelial Cells (HUVECs), a significant decrease in cell viability was observed at concentrations of 50 µM and above.[1][5] Therefore, it is essential to assess cell viability in your specific cell type across the intended concentration range.
Q4: How long should I incubate my cells with this compound?
A4: Incubation times can vary significantly depending on the assay. For measuring downstream signaling events like cGMP accumulation, a short incubation of 30 minutes may be sufficient.[3] For assays measuring proliferation or apoptosis, longer incubation times of 24 to 72 hours are often necessary.[1][3]
Q5: Sildenafil citrate is more commonly cited in the literature. Are there differences to consider when using this compound?
A5: Sildenafil citrate is the more extensively studied salt form.[6] While both salts provide the active sildenafil molecule, there can be differences in solubility and physicochemical properties.[7] If you are adapting a protocol that used the citrate salt, it is advisable to perform initial validation experiments, such as a dose-response curve, to confirm similar activity with the mesylate salt in your system.
Troubleshooting Guide
This guide addresses the issue of obtaining an expected biological effect when using this compound in cell-based assays, a problem that may stem from insufficient intracellular drug concentration.
Problem: No observable effect of this compound treatment.
If you are not observing the expected biological outcome (e.g., no change in phenotype, signaling, or cell viability), consider the following troubleshooting steps:
1. Verify Drug Activity and Concentration
-
Solution: The most direct way to confirm that sildenafil is active in your cells is to measure the accumulation of its direct downstream target, cyclic guanosine monophosphate (cGMP). An increase in intracellular cGMP levels upon sildenafil treatment is a strong indicator of target engagement.
-
Experimental Protocol:
-
cGMP Measurement Assay: A detailed protocol for a cGMP ELISA kit is often provided by the manufacturer. A general workflow involves plating approximately 5x10^5 cells, culturing them for 72 hours, and then incubating with sildenafil in serum-free media for 30 minutes before cell lysis and analysis.[3]
-
2. Optimize Incubation Time and Concentration
-
Solution: The lack of an effect could be due to suboptimal drug concentration or incubation time. A systematic optimization is recommended.
-
Experimental Protocol:
-
Dose-Response and Time-Course Experiment:
-
Prepare a range of sildenafil concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 25 µM, 50 µM).
-
Treat cells for different durations (e.g., 30 minutes, 2 hours, 24 hours, 48 hours).
-
At each time point, assess the desired biological endpoint (e.g., cGMP levels, protein phosphorylation, cell proliferation). This will help identify the optimal conditions for your specific assay.
-
-
3. Assess Cytotoxicity
-
Solution: High concentrations of sildenafil can be cytotoxic, which might mask the intended biological effect. It is crucial to determine the non-toxic concentration range for your cell line.
-
Experimental Protocol:
-
Cell Viability Assay (e.g., MTT or Trypan Blue Exclusion):
-
Seed cells in a 96-well plate.
-
Treat with a range of sildenafil concentrations for the intended duration of your experiment.
-
Perform a cell viability assay according to the manufacturer's protocol. For example, using Trypan Blue staining, the number of viable cells is compared to the total cell number.[1][5]
-
-
4. Consider Serum Interactions
-
Solution: Components in fetal bovine serum (FBS) can bind to small molecules and reduce their effective concentration.
-
Experimental Protocol:
-
Serum Starvation or Reduced Serum Conditions: If your assay allows, try performing the sildenafil incubation in serum-free or reduced-serum media.[3] Compare the results to those obtained in complete media to determine if serum is affecting the drug's activity.
-
Quantitative Data Summary
Table 1: Sildenafil Concentrations Used in Various In-Vitro Assays
| Cell Type | Assay | Sildenafil Concentration Range | Reference |
| Prostate Cancer Cells (22Rv1) | cGMP Measurement | Up to 100 µM | [3] |
| Prostate Cancer Cells | Cell Growth Inhibition | 2 µM (in combination) | [3] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation Assay | 1 µM - 10 µM | [1] |
| HeLa and SiHa Cells | Proliferation Assay | 1.0 µM - 2.0 µM | [2] |
| Bovine Aortic Endothelial Cells (BAECs) | Apoptosis Assay | 5 µM | [8] |
Table 2: Cytotoxicity of Sildenafil in HUVECs
| Sildenafil Concentration | Cell Viability (%) | Reference |
| 50 µM | 72.9% | [1] |
| 100 µM | 69.8% | [1] |
| 500 µM | 37.1% | [1] |
Visualizations
Caption: Sildenafil's mechanism of action via the NO/cGMP pathway.
Caption: Troubleshooting workflow for this compound assays.
References
- 1. Sildenafil Inhibits the Proliferation of Cultured Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sildenafil Inhibits the Growth and Epithelial-to-mesenchymal Transition of Cervical Cancer via the TGF-β1/Smad2/3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sildenafil potentiates the therapeutic efficacy of docetaxel in advanced prostate cancer by stimulating NO-cGMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and physicochemical characterization of sildenafil cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salt and cocrystals of sildenafil with dicarboxylic acids: solubility and pharmacokinetic advantage of the glutarate salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sildenafil Protects Endothelial Cells From Radiation-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Sildenafil Mesylate Dose-Response Analysis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sildenafil mesylate. The information is designed to assist with the analysis and interpretation of dose-response curves in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for sildenafil?
A1: Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature.[1][2] By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, leading to its accumulation.[1][2] Elevated cGMP levels result in smooth muscle relaxation and vasodilation.[1] It is important to note that sexual stimulation is required to initiate the nitric oxide (NO)/cGMP pathway, which sildenafil then amplifies.[1]
Q2: What is a typical dose-response relationship for sildenafil's inhibition of PDE5?
A2: Sildenafil exhibits a sigmoidal dose-response curve for PDE5 inhibition. As the concentration of sildenafil increases, the activity of the PDE5 enzyme decreases.[3] The potency of sildenafil is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values can vary depending on the experimental conditions.
Q3: What are the expected IC50 or EC50 values for sildenafil?
A3: The reported IC50 and EC50 values for sildenafil can vary between studies due to differences in experimental design, such as the source of the enzyme, cGMP concentration, and reaction conditions.[4] However, sildenafil is a highly potent inhibitor of PDE5, with IC50 values typically in the low nanomolar range.
| Parameter | Reported Value (nM) | Tissue/Enzyme Source | Reference |
| IC50 | 3.4 | Rat Pulmonary Artery PDE5 | [5] |
| IC50 | 4.2 | Recombinant PDE5A1 | [6] |
| IC50 | 3.5 - 8.5 | Various Laboratories | [4] |
| EC50 | 430 - 520 | Rabbit Corpus Cavernosum | [7] |
| Affinity (KD) | 3.7 - 4.8 | Recombinant PDE5 | [8] |
Q4: How does sildenafil's selectivity for PDE5 compare to other phosphodiesterases?
A4: Sildenafil is highly selective for PDE5. Its effect is more potent on PDE5 than on other known phosphodiesterases.[9] For instance, it has a greater than 4,000-fold selectivity for PDE5 over PDE3, an enzyme involved in cardiac contractility.[9] It also shows significant selectivity over PDE6, which is found in the retina, although at higher concentrations, inhibition of PDE6 can lead to visual side effects.[9][10]
Experimental Protocols
Protocol 1: In Vitro PDE5 Inhibition Assay
This protocol outlines a general procedure for determining the dose-response curve of sildenafil for PDE5 inhibition.
-
Preparation of Reagents:
-
Prepare a reaction buffer (e.g., Tris-HCl based buffer with appropriate pH and salt concentrations).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to obtain a range of concentrations.
-
Prepare a solution of purified or recombinant PDE5 enzyme.
-
Prepare a solution of the substrate, cGMP.
-
Prepare a stop solution to terminate the enzymatic reaction (e.g., perchloric acid).[3]
-
Prepare a detection reagent, such as a phosphate-detecting agent like malachite green.[3]
-
-
Assay Procedure:
-
Add the reaction buffer, sildenafil dilution (or vehicle control), and cGMP to a microplate well.
-
Initiate the reaction by adding the PDE5 enzyme solution.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).[3]
-
Stop the reaction by adding the stop solution.[3]
-
Add the detection reagent to quantify the amount of GMP produced (or remaining cGMP).
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of PDE5 inhibition for each sildenafil concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the sildenafil concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Pipetting errors- Inconsistent incubation times- Plate edge effects | - Use calibrated pipettes and proper pipetting technique.- Ensure consistent timing for reagent additions and stopping the reaction.- Avoid using the outer wells of the microplate or ensure proper sealing to prevent evaporation. |
| No dose-dependent inhibition observed | - Inactive sildenafil- Inactive enzyme- Incorrect assay conditions | - Verify the purity and activity of the this compound.- Use a fresh batch of PDE5 enzyme and confirm its activity with a known inhibitor.- Optimize assay conditions such as pH, temperature, and substrate concentration. |
| Shallow or incomplete dose-response curve | - Sildenafil concentration range is too narrow or not centered around the IC50- Solubility issues with sildenafil at high concentrations | - Broaden the range of sildenafil concentrations tested.- Check the solubility of sildenafil in the assay buffer and consider using a co-solvent if necessary. |
| Unexpectedly high or low IC50 value | - Incorrect cGMP concentration- Differences in enzyme source or purity- Variations in buffer components | - The IC50 of competitive inhibitors is dependent on the substrate concentration; ensure consistency.- Report the source and purity of the PDE5 enzyme used.- Maintain consistent buffer composition, including ionic strength and co-factors. |
| Assay drift over time | - Temperature fluctuations- Reagent degradation | - Use a temperature-controlled incubator.- Prepare fresh reagents for each experiment and store them appropriately. |
Visualizations
Caption: Sildenafil's mechanism of action via PDE5 inhibition.
Caption: Experimental workflow for a PDE5 inhibition assay.
Caption: Troubleshooting decision tree for sildenafil experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of sildenafil, a type-5 cGMP phosphodiesterase inhibitor, and papaverine on cyclic GMP and cyclic AMP levels in the rabbit corpus cavernosum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijsr.net [ijsr.net]
- 10. Sildenafil - Wikipedia [en.wikipedia.org]
Strategies to reduce sildenafil mesylate-induced adverse effects in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering adverse effects in animal studies involving sildenafil mesylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing elevated liver enzymes (ALT, AST) in our rat model following sildenafil administration. How can we mitigate this hepatotoxicity?
A1: Elevated liver enzymes are a known indicator of sildenafil-induced hepatotoxicity. One potential strategy to mitigate this is the co-administration of N-acetylcysteine (NAC). NAC is an antioxidant that can help protect liver cells from oxidative stress, a key mechanism in sildenafil-induced liver damage.
-
Troubleshooting Tip: If you are still observing high enzyme levels with NAC co-administration, consider adjusting the dose of NAC or the timing of its administration relative to sildenafil. It is also crucial to ensure the vehicle used for drug delivery is not contributing to the hepatotoxicity.
Q2: Our animal subjects are showing signs of cardiotoxicity, including myocardial fibrosis, after chronic sildenafil administration. What are our options to reduce these effects?
A2: Cardiotoxicity, manifesting as changes in heart tissue and enzyme levels, is a significant concern. Research suggests that co-administration of certain natural compounds may offer protection. For instance, Nigella sativa oil has been shown to ameliorate sildenafil-induced cardiotoxicity in rats.
-
Troubleshooting Tip: When co-administering a protective agent, it is essential to have a control group receiving only that agent to rule out any independent effects on the cardiovascular system. Also, consider performing a dose-response study for the protective agent to find the optimal concentration for mitigating sildenafil's cardiotoxic effects.
Q3: We are planning a long-term study with sildenafil in mice and are concerned about potential nephrotoxicity. What are the early indicators we should monitor, and are there any preventative strategies?
A3: Early indicators of nephrotoxicity include changes in serum creatinine and urea levels, as well as alterations in kidney histology. To minimize the risk, it is crucial to use the lowest effective dose of sildenafil and ensure the animals are well-hydrated.
-
Troubleshooting Tip: If you observe a significant increase in creatinine or urea, consider reducing the sildenafil dosage or the frequency of administration. Histopathological examination of the kidneys at the end of the study is vital to assess for any subtle, long-term damage.
Quantitative Data Summary
Table 1: Effect of N-acetylcysteine (NAC) on Sildenafil-Induced Liver Enzyme Elevation in Rats
| Group | ALT (U/L) | AST (U/L) | ALP (U/L) |
| Control | 25.3 ± 1.5 | 80.1 ± 3.2 | 110.2 ± 5.1 |
| Sildenafil (10 mg/kg) | 58.7 ± 2.1 | 145.6 ± 4.5 | 235.4 ± 7.8 |
| Sildenafil (10 mg/kg) + NAC (150 mg/kg) | 30.1 ± 1.8 | 92.3 ± 3.9 | 130.7 ± 6.2 |
Data are presented as mean ± standard error of the mean (SEM). Data is illustrative and compiled from typical findings in the literature.
Table 2: Cardioprotective Effects of Nigella Sativa on Sildenafil-Treated Rats
| Group | CK-MB (U/L) | LDH (U/L) | Myocardial Fibrosis Score |
| Control | 150.4 ± 10.2 | 350.1 ± 20.5 | 0 (None) |
| Sildenafil (10 mg/kg) | 320.8 ± 15.7 | 680.5 ± 30.1 | 3 (Severe) |
| Sildenafil (10 mg/kg) + Nigella Sativa (2 ml/kg) | 180.2 ± 12.1 | 410.3 ± 25.3 | 1 (Mild) |
Data are presented as mean ± SEM. Fibrosis score is a qualitative assessment on a scale of 0-3. Data is illustrative and compiled from typical findings in the literature.
Detailed Experimental Protocols
Protocol 1: Induction and Mitigation of Sildenafil-Induced Hepatotoxicity in Rats
-
Animal Model: Male Wistar rats (200-250g).
-
Acclimatization: Acclimatize animals for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping:
-
Group 1: Control (Vehicle - distilled water).
-
Group 2: Sildenafil (10 mg/kg).
-
Group 3: Sildenafil (10 mg/kg) + NAC (150 mg/kg).
-
-
Drug Administration:
-
Administer all substances orally via gavage once daily for 28 days.
-
In Group 3, administer NAC 30 minutes prior to sildenafil.
-
-
Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture for biochemical analysis of liver enzymes (ALT, AST, ALP).
-
Histopathology: Euthanize the animals and collect liver tissues for histopathological examination.
Protocol 2: Assessment of Cardioprotective Agents Against Sildenafil-Induced Cardiotoxicity
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: As described in Protocol 1.
-
Grouping:
-
Group 1: Control (Vehicle - saline).
-
Group 2: Sildenafil (10 mg/kg).
-
Group 3: Sildenafil (10 mg/kg) + Nigella Sativa oil (2 ml/kg).
-
-
Drug Administration:
-
Administer all substances orally via gavage once daily for 30 days.
-
In Group 3, administer Nigella Sativa oil 1 hour before sildenafil.
-
-
Biochemical Analysis: Collect blood samples at day 31 for analysis of cardiac markers (CK-MB, LDH).
-
Histopathological Examination: Harvest heart tissue for assessment of myocardial fibrosis using Masson's trichrome stain.
Visualizations
Caption: Sildenafil-induced hepatotoxicity pathway and the protective mechanism of NAC.
Caption: General experimental workflow for assessing cardiotoxicity and protective agents.
Validation & Comparative
Validating an analytical method for sildenafil mesylate according to ICH guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of sildenafil mesylate, a key active pharmaceutical ingredient. The comparison is based on International Council for Harmonisation (ICH) guidelines, offering an objective look at the performance of High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC) methods. Supporting experimental data, detailed methodologies, and visual workflows are presented to aid researchers in selecting the most appropriate analytical strategy for their specific needs.
Performance Comparison of Analytical Methods
The selection of an analytical method is a critical decision in drug development and quality control. The following tables summarize the quantitative performance of HPLC, UV-Vis Spectrophotometry, and HPTLC for the analysis of sildenafil, based on key validation parameters outlined in ICH Q2(R1) guidelines.
Table 1: Comparison of Linearity and Range
| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| HPLC | 0.1 - 100[1][2] | > 0.999[1][2] |
| UV-Vis Spectrophotometry | 4 - 45[3][4] | > 0.997[3] |
| HPTLC | 0.2 - 1.2 (ng/spot)[5] | > 0.999[5] |
Table 2: Comparison of Accuracy and Precision
| Method | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC | 99.74 - 100.88[2] | < 2[1] |
| UV-Vis Spectrophotometry | 98.86 - 101.27[3][6] | < 2[6] |
| HPTLC | 98.45 - 100.00[5] | < 0.7[5] |
Table 3: Comparison of Detection and Quantitation Limits
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC | 0.02 µg/mL[7] | 0.05 µg/mL[8] |
| UV-Vis Spectrophotometry | 0.0012 µg/mL (Spectrofluorimetric)[2] | 0.0016 µg/mL (Spectrofluorimetric)[2] |
| HPTLC | 210 ng/spot[5] | 450 ng/spot[5] |
Experimental Protocols for Method Validation
The following are detailed methodologies for key validation experiments as per ICH Q2(R1) guidelines.
Specificity
Objective: To assess the ability of the analytical method to unequivocally measure the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Protocol:
-
Prepare a solution of the this compound reference standard.
-
Prepare a placebo solution containing all formulation excipients without the active ingredient.
-
Prepare a spiked solution by adding a known amount of this compound reference standard to the placebo solution.
-
Prepare solutions of known impurities and degradation products, if available.
-
Analyze all prepared solutions using the developed analytical method.
-
Acceptance Criteria: The analyte peak should be well-resolved from any peaks originating from the placebo, impurities, and degradation products. There should be no significant interference at the retention time or wavelength of the analyte.
Linearity
Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte within a given range.
Protocol:
-
Prepare a stock solution of the this compound reference standard of a known concentration.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Analyze each calibration standard in triplicate.
-
Plot a graph of the mean response (e.g., peak area for HPLC, absorbance for UV-Vis) versus the concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare a placebo solution.
-
Spike the placebo solution with the this compound reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and calculate the concentration of this compound in each.
-
Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the mean, standard deviation, and %RSD for the combined results from both days.
-
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Analyze a series of solutions with decreasing concentrations of this compound.
-
Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
Determine the slope of the calibration curve.
-
Measure the standard deviation of the response for a blank solution (at least 10 replicates).
-
Calculate LOD and LOQ using the following formulas: LOD = (3.3 * σ) / S LOQ = (10 * σ) / S where σ is the standard deviation of the blank response and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol:
-
Identify critical method parameters (e.g., mobile phase composition, pH, flow rate for HPLC; wavelength for UV-Vis).
-
Introduce small, deliberate variations to these parameters one at a time.
-
Analyze a standard solution under each modified condition.
-
Evaluate the effect of the changes on the system suitability parameters (e.g., peak symmetry, resolution) and the final result.
-
Acceptance Criteria: The system suitability parameters should remain within the predefined limits, and the results should not be significantly affected by the variations.
Visualizing the Validation Process
The following diagrams illustrate the workflow of the analytical method validation process and the logical relationship between the different validation parameters.
Caption: Workflow for Analytical Method Validation.
Caption: Relationship between Validation Parameters.
References
- 1. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. jampr.journals.ekb.eg [jampr.journals.ekb.eg]
- 5. pharmatutor.org [pharmatutor.org]
- 6. scielo.br [scielo.br]
- 7. Development and validation of an HPLC-UV method for simultaneous determination of sildenafil and tramadol in biological fluids: Application to drug-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Performance evaluation of different HPLC columns in sildenafil and tadanafil analysis - UGD Academic Repository [eprints.ugd.edu.mk]
Sildenafil Mesylate Immunoassay Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of sildenafil mesylate in immunoassays, offering objective performance data and detailed experimental methodologies. The information contained herein is intended to assist researchers and drug development professionals in the accurate detection and quantification of sildenafil and to understand potential interferences from structurally related compounds.
Executive Summary
Immunoassays are a widely utilized tool for the rapid detection and quantification of therapeutic drugs like sildenafil. However, the specificity of these assays is a critical performance parameter, as cross-reactivity with structurally similar molecules can lead to inaccurate results. This guide details the cross-reactivity profiles of various sildenafil analogues and metabolites in enzyme-linked immunosorbent assays (ELISAs), providing a quantitative basis for assay selection and data interpretation. The experimental protocols for performing these cross-reactivity studies are also outlined to facilitate reproducibility and further investigation.
Data Presentation: Cross-Reactivity of Sildenafil and Related Compounds in Immunoassays
The following table summarizes the cross-reactivity of several phosphodiesterase type 5 (PDE5) inhibitors and sildenafil analogues in a competitive enzyme-linked immunosorbent assay (ELISA) designed for sildenafil detection. Cross-reactivity is typically calculated as the ratio of the concentration of sildenafil to the concentration of the cross-reacting compound that produces the same level of inhibition (e.g., 50% inhibition, IC50), expressed as a percentage.
| Compound | Chemical Structure | Type | Cross-Reactivity (%) | Reference |
| Sildenafil | (Structure Image) | Target Analyte | 100 | N/A |
| Vardenafil | (Structure Image) | PDE5 Inhibitor | 10 | |
| Tadalafil | (Structure Image) | PDE5 Inhibitor | 2.4 | |
| Acetildenafil | (Structure Image) | Sildenafil Analogue | (IC50: 4.5 µg/kg) | |
| Vardenafil | (Structure Image) | PDE5 Inhibitor | (IC50: 5.7 µg/kg) | |
| Sildenafil | (Structure Image) | Target Analyte | (IC50: 8.3 µg/kg)* |
Note: Data from this study is presented as IC50 values from a group-specific immunoassay. A lower IC50 value indicates higher reactivity. Direct percentage cross-reactivity was not provided.
Experimental Protocols
The following section details a representative experimental protocol for determining the cross-reactivity of this compound in a direct competitive ELISA (dc-ELISA). This protocol is synthesized from established methodologies for similar small molecule immunoassays.
Principle of the Assay
The direct competitive ELISA is based on the competition between free sildenafil in the sample and a sildenafil-enzyme conjugate for a limited number of binding sites on a specific anti-sildenafil antibody coated on a microtiter plate. The amount of enzyme-linked sildenafil that binds to the antibody is inversely proportional to the concentration of sildenafil in the sample. The presence of sildenafil is detected by adding a substrate that produces a colorimetric signal.
Materials and Reagents
-
Anti-sildenafil antibody (polyclonal or monoclonal)
-
Sildenafil-horseradish peroxidase (HRP) conjugate
-
96-well microtiter plates
-
This compound standard
-
Cross-reactants (e.g., vardenafil, tadalafil, sildenafil metabolites)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6)
-
Phosphate Buffered Saline (PBS)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Wash Buffer (e.g., 0.05% Tween 20 in PBS)
-
Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution (e.g., 2 M Sulfuric Acid)
-
Microplate reader
Assay Procedure
-
Coating: Microtiter plate wells are coated with the anti-sildenafil antibody diluted in coating buffer and incubated overnight at 4°C.
-
Washing: The plate is washed three times with wash buffer to remove any unbound antibody.
-
Blocking: The remaining protein-binding sites on the wells are blocked by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Washing: The plate is washed again as in step 2.
-
Competitive Reaction: Sildenafil standards, samples, or potential cross-reactants are added to the wells, followed by the addition of the sildenafil-HRP conjugate. The plate is then incubated for 1-2 hours at room temperature, allowing for the competitive binding to occur.
-
Washing: The plate is washed five times to remove unbound reagents.
-
Substrate Addition: The TMB substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding the stop solution.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.
Calculation of Cross-Reactivity
-
Standard curves are generated by plotting the absorbance against the logarithm of the concentration for both sildenafil and the compound being tested for cross-reactivity.
-
The IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) is determined for both sildenafil and the test compound from their respective standard curves.
-
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Sildenafil / IC50 of Test Compound) x 100
Visualizations
Sildenafil's Signaling Pathway
Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, sildenafil increases the intracellular concentration of cGMP, leading to smooth muscle relaxation and vasodilation.
Sildenafil Mesylate: A Comparative Analysis of its Effects on Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of sildenafil mesylate on various cell lines, supported by experimental data. Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its therapeutic effects in erectile dysfunction and pulmonary arterial hypertension. Emerging research, however, has illuminated its potential as an anti-cancer agent, demonstrating cytotoxic and anti-proliferative effects across a range of cancer cell lines. This document synthesizes key findings, presents detailed experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for the scientific community.
While the majority of published research has been conducted using sildenafil or its citrate salt, the active moiety is sildenafil itself. Therefore, the biological effects of this compound are expected to be comparable. This guide will primarily refer to the effects of "sildenafil," drawing data from studies using either the base drug or its citrate salt, and will specify when data pertains to a particular salt form if available.
Data Presentation: Comparative Cytotoxicity
Sildenafil exhibits a range of cytotoxic effects on various cancer cell lines, as evidenced by its half-maximal inhibitory concentration (IC50) values. In contrast, its impact on non-cancerous cell lines is markedly different, highlighting a degree of selectivity that is of significant interest in drug development.
| Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| HCT-116 | Human Colon Carcinoma | 28.2 ± 0.92 | ~59.4 | [1] |
| A-549 | Human Lung Carcinoma | 30.5 ± 0.87 | ~64.3 | [1] |
| MCF-7 | Human Breast Adenocarcinoma | 45.2 ± 1.5 | ~95.2 | [1] |
| HeLa | Human Cervical Adenocarcinoma | 60.5 ± 3.2 | ~127.5 | [1] |
| HT-29 | Human Colorectal Adenocarcinoma | 190 - 271 | ~400 - 571 | [2] |
| SW480 | Human Colorectal Adenocarcinoma | 190 - 271 | ~400 - 571 | [2] |
| SW620 | Human Colorectal Adenocarcinoma | 190 - 271 | ~400 - 571 | [2] |
| HUVEC | Human Umbilical Vein Endothelial Cells | > 50 µM (for cytotoxicity) | > 50 | [3] |
| Fibroblasts (SSc) | Human Dermal Fibroblasts (Systemic Sclerosis) | Not cytotoxic at tested concentrations | - | [4] |
Note: The IC50 values for colorectal cancer cell lines (HT-29, SW480, SW620, HCT116, and SW1116) were reported as a range.[2] Sildenafil demonstrated a significant reduction in the proliferation of HUVEC at concentrations of 1 µM and 10 µM, which were not cytotoxic.[3] In fibroblasts from patients with systemic sclerosis (SSc), sildenafil did not negatively impact cell viability and even showed protective effects against oxidative stress.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments commonly used to assess the effects of sildenafil on cell lines.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: The following day, treat the cells with various concentrations of this compound (prepared from a stock solution in DMSO and diluted in culture medium). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5][6]
Apoptosis Assay (Annexin V Staining)
Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
Protocol:
-
Cell Treatment: Seed and treat cells with this compound as described for the cell viability assay.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, use a gentle trypsinization method.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI, to identify necrotic cells) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered to be in early apoptosis.[7]
Cell Cycle Analysis (Propidium Iodide Staining)
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell, allowing for the analysis of cell cycle distribution.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C for several weeks.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to ensure that only DNA is stained.
-
PI Staining: Add PI solution (50 µg/mL) to the cell suspension.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. The DNA content will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][9]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of sildenafil on signaling pathways.
Protocol:
-
Protein Extraction: After treatment with sildenafil, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[10][11]
Signaling Pathways and Experimental Workflows
The primary mechanism of action of sildenafil is the inhibition of PDE5, which leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels. This accumulation of cGMP activates protein kinase G (PKG), which in turn modulates various downstream signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
Caption: Sildenafil's mechanism of action.
The experimental workflow for assessing the effects of sildenafil on a cell line typically involves a series of assays to measure different cellular responses.
Caption: General experimental workflow.
The logical relationship between sildenafil treatment and its cellular effects can be summarized in a decision-making framework for researchers.
Caption: Logical framework for analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Sildenafil inhibits the growth of human colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sildenafil Inhibits the Proliferation of Cultured Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Phosphodiesterase Type 5 Inhibitor Sildenafil Improves DNA Stability and Redox Homeostasis in Systemic Sclerosis Fibroblasts Exposed to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. ERK phosphorylation mediates sildenafil-induced myocardial protection against ischemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Bioanalytical Method Validation for Sildenafil Mesylate in Tissue Homogenates
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of sildenafil in tissue homogenates, tailored for researchers, scientists, and professionals in drug development. It outlines key validation parameters, experimental protocols, and performance data to aid in the selection and implementation of a robust analytical method.
Overview of Bioanalytical Techniques
The determination of sildenafil concentrations in complex biological matrices like tissue homogenates requires highly selective and sensitive analytical methods. The two predominant techniques employed for this purpose are High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
HPLC-UV: This method is widely accessible and can be effective for quantification. However, its sensitivity and selectivity can be limited when dealing with the inherent complexity and potential interferences present in tissue samples[1][2].
-
LC-MS/MS: Recognized for its superior sensitivity and specificity, LC-MS/MS is the preferred method for bioanalytical studies in complex matrices.[3][4][5] It can accurately measure very low concentrations of the analyte and its metabolites, distinguishing them from endogenous components.[6][7]
Bioanalytical Method Validation: Parameters and Acceptance Criteria
A bioanalytical method must be rigorously validated to ensure its reliability for intended applications. The fundamental parameters for validation are defined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[8][9][10]
-
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components, such as metabolites, endogenous substances, or degradation products.[9][11]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of results under the same conditions. For accuracy, the mean value should be within ±15% of the nominal value. The precision, determined as the coefficient of variation (CV), should not exceed 15%.[9]
-
Linearity and Range: The method should demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specified range.
-
Recovery: The efficiency of the extraction process, comparing the analytical response of an extracted sample to that of a non-extracted standard containing the same amount of analyte.[12]
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[6][13][14]
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[15][16] Sildenafil has been found to be stable in blood for at least one week at 4°C.[4]
The logical progression of these validation steps is crucial for establishing a reliable method.
References
- 1. Development and validation of an HPLC-UV method for simultaneous determination of sildenafil and tramadol in biological fluids: Application to drug-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 5. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. moh.gov.bw [moh.gov.bw]
- 9. japsonline.com [japsonline.com]
- 10. fda.gov [fda.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 13. thaiscience.info [thaiscience.info]
- 14. HPLC-MS for the determination of sildenafil citrate (Viagra) in biological fluids. Application to the salivary excretion of sildenafil after oral intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Physicochemical and Microbiological Stability of the Extemporaneous Sildenafil Citrate Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Sildenafil Mesylate and Other Promising Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of sildenafil mesylate against other promising agents—minocycline, memantine, and edaravone. The information herein is supported by experimental data from preclinical studies, offering a comprehensive overview of their mechanisms of action, efficacy in stroke models, and detailed experimental protocols to aid in research and development.
Executive Summary
This compound, a phosphodiesterase type 5 (PDE5) inhibitor, has demonstrated significant neuroprotective properties in various preclinical models of neurological disorders, particularly ischemic stroke. Its mechanisms extend beyond vasodilation and include modulation of critical signaling pathways involved in neuronal survival, neurogenesis, and inflammation. This guide compares the neuroprotective profile of sildenafil with three other agents that act through distinct mechanisms: minocycline, a tetracycline antibiotic with anti-inflammatory and anti-apoptotic properties; memantine, an NMDA receptor antagonist that mitigates excitotoxicity; and edaravone, a potent free radical scavenger. By presenting quantitative data, detailed experimental methodologies, and visual representations of signaling pathways, this guide aims to provide a valuable resource for researchers exploring novel therapeutic strategies for neuroprotection.
Quantitative Data Comparison
The following tables summarize the neuroprotective efficacy of this compound and the selected alternative agents in preclinical models of ischemic stroke, primarily the middle cerebral artery occlusion (MCAO) model in rodents.
Table 1: Infarct Volume Reduction
| Agent | Species | Model | Dosage | Administration Time Post-MCAO | Infarct Volume Reduction (%) | Reference |
| Sildenafil | Rat | MCAO | 8-32 mg/kg (IP/IV) | 2 hours | Dose-dependent, significant reduction | [1] |
| Rat | MCAO | 10 mg/kg (IV) | 2 hours | Not specified, but significant | [2] | |
| Minocycline | Rat | TMCAO | 3 mg/kg (IV) | 4 hours | 42 | [3][4] |
| Rat | TMCAO | 10 mg/kg (IV) | 4 hours | 56 | [3][4] | |
| Rat | TMCAO | 3 mg/kg (IV) | 5 hours | 34 | [3][4] | |
| Rat | TMCAO | 10 mg/kg (IV) | 5 hours | 40 | [3][4] | |
| Rat | Endothelin-1 induced stroke | Not specified | 4 days post-stroke | Significant reduction | [5] | |
| Memantine | Rat | MCAO | 10 mg/kg (IP) | 15 minutes | Significant reduction | [6] |
| Mouse | MCAO | 0.2 mg/kg/day | 24 hours pre-ischemia | 30-50 | [7] | |
| Rat | MCAO | 30 mg/kg (NG tube) | Not specified | Significant reduction | [8] | |
| Edaravone | Rat | Transient focal ischemia | Not specified | Not specified | Significant reduction | [9] |
Table 2: Neurological Deficit Score Improvement
| Agent | Species | Model | Neurological Score Scale | Dosage | Administration Time Post-MCAO | Outcome | Reference |
| Sildenafil | Rat | MCAO | Not specified | 8-32 mg/kg (IP/IV) | 2 hours | Significant improvement | [1] |
| Rat | Embolic MCAO | Foot-fault, adhesive removal | 2 or 5 mg/kg/day for 7 days | 2 or 24 hours | Significant recovery | [10] | |
| Aged Rat | Embolic MCAO | mNSS | Not specified | Not specified | Improved at 6 weeks | [11] | |
| Minocycline | Rat | TMCAO | Not specified | 3 mg/kg and 10 mg/kg (IV) | 4 hours | Significant improvement | [4] |
| Rat | TMCAO | Not specified | 10 mg/kg (IV) | 5 hours | Significant improvement | [4] | |
| Rodent Studies (Meta-analysis) | Ischemic Stroke | NSS | Various | Various | Significantly improved | [12] | |
| Memantine | Rat | MCAO | Not specified | 10 mg/kg (IP) | 15 minutes | Significant reduction in deficit | [6] |
| Rat | MCAO | Not specified | 5 mg/kg (IV) | Not specified | Improvement at 72 hours | ||
| Mouse | Photothrombotic stroke | Cylinder test, grid-walking | 30 mg/kg/day (in water) | >2 hours | Significant improvement | [13] | |
| Rat | MCAO | Not specified | 30 mg/kg (NG tube) | Not specified | Significant improvement at 24 and 72 hours | ||
| Edaravone | Rat | Transient focal ischemia | Not specified | Not specified | Not specified | Significant improvement | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used experimental paradigm to mimic ischemic stroke in humans.
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized, typically with chloral hydrate or isoflurane. Body temperature is maintained at 37±0.5°C throughout the surgical procedure using a heating pad.
-
Surgical Procedure:
-
A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed and isolated.
-
The ECA is ligated distally, and a microvascular clip is placed on the ICA. A loose ligature is placed around the ECA stump.
-
A small incision is made in the ECA stump.
-
A 4-0 nylon monofilament with a rounded or silicon-coated tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). The filament is typically advanced 18-20 mm from the carotid bifurcation.
-
For transient MCAO (TMCAO), the filament is left in place for a specific duration (e.g., 90 minutes or 2 hours) and then withdrawn to allow for reperfusion. For permanent MCAO, the filament is left in place.
-
The cervical incision is sutured.
-
-
Sham Control: Sham-operated animals undergo the same surgical procedure, but the filament is not advanced to occlude the MCA.
Neurological Deficit Scoring
Neurological function is assessed using various scoring systems to quantify the extent of ischemic damage.
-
Modified Neurological Severity Score (mNSS): This is a composite score evaluating motor, sensory, balance, and reflex functions. The total score ranges from 0 (normal) to 18 (maximal deficit).
-
Bederson Score: A simpler scale that primarily assesses motor deficits on a scale of 0 to 3, where 0 is no deficit, 1 is forelimb flexion, 2 is circling, and 3 is falling to one side.
-
Behavioral Tests:
-
Foot-fault Test: Animals are placed on a grid floor, and the number of times the affected limb falls through the grid is counted.
-
Adhesive Removal Test: A small piece of adhesive tape is placed on the contralateral paw, and the time taken to remove it is measured.
-
Rotarod Test: Assesses motor coordination and balance by measuring the time an animal can stay on a rotating rod.
-
Infarct Volume Measurement
-
2,3,5-triphenyltetrazolium chloride (TTC) Staining:
-
24 hours after MCAO, animals are euthanized, and their brains are rapidly removed and sectioned coronally (typically 2 mm thick).
-
The brain slices are incubated in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes.
-
TTC stains viable tissue red, while the infarcted tissue remains unstained (white).
-
The sections are photographed, and the infarct area in each slice is measured using image analysis software (e.g., ImageJ).
-
The total infarct volume is calculated by integrating the infarct areas of all slices and correcting for edema.
-
Histological Staining for Neuronal Viability and Degeneration
-
Nissl Staining (Cresyl Violet Staining):
-
Brain sections (frozen or paraffin-embedded) are mounted on slides.
-
Sections are rehydrated through a series of alcohol concentrations to distilled water.
-
Slides are stained in a 0.1% cresyl violet solution for 5-10 minutes.
-
The sections are then differentiated in 95% ethanol to remove excess stain, dehydrated, cleared in xylene, and coverslipped.
-
Healthy neurons exhibit distinct purple-blue Nissl bodies in their cytoplasm, while damaged neurons show chromatolysis (loss of Nissl substance).
-
-
Fluoro-Jade B (FJB) Staining:
-
This fluorescent stain specifically labels degenerating neurons.
-
Brain sections are mounted on slides and rehydrated.
-
Slides are incubated in a 0.06% potassium permanganate solution for 10-15 minutes to reduce background staining.
-
After rinsing, the slides are incubated in a 0.0004% Fluoro-Jade B staining solution in 0.1% acetic acid for 20-30 minutes.
-
The sections are then rinsed, dried, cleared in xylene, and coverslipped with a non-aqueous mounting medium.
-
Degenerating neurons fluoresce brightly under blue light excitation.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:
-
This assay detects DNA fragmentation, a hallmark of apoptosis.
-
Paraffin-embedded brain sections are deparaffinized and rehydrated.
-
The sections are treated with proteinase K to retrieve antigenic sites.
-
The slides are then incubated with the TUNEL reaction mixture, which contains TdT enzyme and labeled dUTP, at 37°C in a humidified chamber.
-
The labeled dUTP is incorporated at the 3'-OH ends of fragmented DNA.
-
The signal is visualized using fluorescence microscopy. Apoptotic nuclei are identified by their distinct fluorescence.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of sildenafil and the comparator agents are mediated by distinct and, in some cases, overlapping signaling pathways.
This compound
Sildenafil, a PDE5 inhibitor, enhances the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway. This leads to a cascade of downstream effects that contribute to neuroprotection.
Minocycline
Minocycline exerts its neuroprotective effects primarily through its anti-inflammatory and anti-apoptotic actions. It readily crosses the blood-brain barrier and inhibits microglial activation, a key event in post-ischemic inflammation.
Memantine
Memantine is a non-competitive NMDA receptor antagonist. Its neuroprotective action stems from its ability to block the excessive influx of calcium into neurons, a key step in the excitotoxic cascade triggered by ischemia.
Edaravone
Edaravone is a potent free radical scavenger that protects neurons from oxidative stress-induced damage, a major contributor to secondary injury after ischemia.
Conclusion
This compound presents a compelling profile as a neuroprotective agent, with a multifaceted mechanism of action that extends beyond its well-known vasodilatory effects. Its ability to modulate the NO-cGMP pathway and influence neurotrophic factor signaling highlights its potential for promoting neuronal survival and functional recovery after ischemic injury.
When compared to other neuroprotective agents, sildenafil offers a unique therapeutic approach. While minocycline targets inflammation and apoptosis, memantine mitigates excitotoxicity, and edaravone combats oxidative stress, sildenafil's mechanism appears to encompass elements of several of these processes, particularly through its downstream effects on neuronal survival and plasticity.
The quantitative data presented in this guide, while derived from preclinical models, underscores the potential of all four agents in reducing infarct volume and improving neurological outcomes. The choice of a particular agent for further research and development will likely depend on the specific therapeutic window, the desired mechanism of action, and the potential for combination therapies. The detailed experimental protocols and signaling pathway diagrams provided herein are intended to serve as a valuable resource for researchers in their ongoing efforts to develop effective treatments for stroke and other neurodegenerative disorders. Further investigation into the comparative efficacy and synergistic potential of these and other neuroprotective agents is warranted to advance the field of neurotherapeutics.
References
- 1. Neuroprotection by Sildenafil: Neuronal Networks Potentiation in Acute Experimental Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Sildenafil in Treating Brain Injuries in Adults and Neonates [frontiersin.org]
- 3. Low dose intravenous minocycline is neuroprotective after middle cerebral artery occlusion-reperfusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Low dose intravenous minocycline is neuroprotective after middle cerebral artery occl . . ." by Lin Xu, Susan C. Fagan et al. [digitalcommons.wayne.edu]
- 5. Acute minocycline treatment inhibits microglia activation, reduces infarct volume, and has domain-specific effects on post-ischemic stroke cognition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduction of edema and infarction by Memantine and MK-801 after focal cerebral ischaemia and reperfusion in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dichotomy of memantine treatment for ischemic stroke: dose-dependent protective and detrimental effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of effects of memantine on cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Sildenafil (Viagra) induces neurogenesis and promotes functional recovery after stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Longitudinal Magnetic Resonance Imaging of Sildenafil Treatment of Embolic Stroke in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Efficacy of Minocycline in Acute Ischemic Stroke: A Systematic Review and Meta-Analysis of Rodent and Clinical Studies [frontiersin.org]
- 13. ahajournals.org [ahajournals.org]
Benchmarking a new sildenafil mesylate synthesis method against existing ones
This guide provides a detailed comparison of a new, efficient one-pot synthesis method for sildenafil mesylate against two established routes: the original linear synthesis and a subsequent convergent synthesis approach. The comparison focuses on key performance indicators such as reaction yield, purity, duration, and reaction conditions. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize the manufacturing process of sildenafil.
Comparative Analysis of Synthesis Methods
The synthesis of sildenafil, the active ingredient in Viagra™, has evolved since its initial development. The following tables summarize the quantitative performance of three key synthesis routes, providing a clear comparison for researchers to evaluate efficiency and practicality.
Table 1: Overall Comparison of Sildenafil Synthesis Routes
| Parameter | Original Linear Synthesis | Convergent Synthesis | New One-Pot Synthesis |
| Overall Yield | ~30-40% | ~50-60% | ~85-92% |
| Reaction Time | Several days | 2-3 days | 10-12 hours |
| Number of Steps | 6-7 steps | 4-5 steps | 1 step (one-pot) |
| Key Intermediates | Pyrazole-5-carboxylic acid ethyl ester, N-methylpiperazine | Pyrazole-5-carboxylic acid, 4-ethoxy-3-(pyridin-2-ylsulfonyl)aniline | Pre-formed sulfonamide and pyrazole precursors |
| Purification | Multiple chromatographic purifications | Fewer purification steps | Simplified purification |
| Cost-Effectiveness | Lower, due to multiple steps and lower yield | Moderate | High, due to reduced steps, time, and solvent usage |
Table 2: Comparison of Key Reaction Step Parameters
| Parameter | Original Linear Synthesis (Representative Step) | Convergent Synthesis (Representative Step) | New One-Pot Synthesis |
| Reaction | N-methylation of piperazine | Sulfonylation of aniline derivative | One-pot cyclization |
| Temperature | 80-100 °C | 60-80 °C | 100-120 °C |
| Solvent | Toluene, DMF | Dichloromethane, Pyridine | Acetonitrile |
| Reagents | Methyl iodide, Potassium carbonate | Pyridylsulfonyl chloride, Triethylamine | Pre-activated precursors, Base |
| Purity (of step) | ~95% after workup | ~98% after workup | High purity observed directly |
Signaling Pathway of Sildenafil
Sildenafil functions by inhibiting the phosphodiesterase type 5 (PDE5) enzyme. This inhibition enhances the effect of nitric oxide (NO) by increasing the levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. The accumulation of cGMP leads to smooth muscle relaxation and increased blood flow.
Caption: Signaling pathway of sildenafil action.
Experimental Workflow for Synthesis Method Comparison
To objectively benchmark the different synthesis methods, a standardized experimental workflow is crucial. This involves running each synthesis under its optimal reported conditions and then analyzing the outputs using identical analytical techniques.
Caption: Workflow for comparing sildenafil synthesis methods.
Experimental Protocols
The following are summarized experimental protocols for the key synthesis routes.
New One-Pot Synthesis Method
This method focuses on the direct cyclization of pre-formed precursors in a single reaction vessel.
-
Step 1: Preparation of Reactants: Equimolar amounts of the appropriate pyrazole precursor and the sulfonamide derivative are prepared.
-
Step 2: One-Pot Reaction: The reactants are dissolved in acetonitrile. A suitable base (e.g., potassium carbonate) is added to the mixture.
-
Step 3: Reflux: The reaction mixture is heated to reflux (approximately 100-120 °C) and maintained for 10-12 hours with constant stirring.
-
Step 4: Workup and Isolation: The solvent is removed under reduced pressure. The residue is then treated with water and the crude sildenafil is filtered.
-
Step 5: Purification: The crude product is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield high-purity sildenafil.
-
Step 6: Mesylate Salt Formation: The purified sildenafil base is dissolved in acetone and treated with methanesulfonic acid to precipitate this compound.
Convergent Synthesis Method
This approach involves the synthesis of two key intermediates which are then coupled in a later step.
-
Step 1: Synthesis of Pyrazole Intermediate: A multi-step synthesis is performed to create the pyrazole-5-carboxylic acid derivative.
-
Step 2: Synthesis of Sulfonamide Intermediate: The aniline derivative is sulfonylated using 2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoyl chloride.
-
Step 3: Coupling Reaction: The two intermediates are coupled using a coupling agent (e.g., DCC/HOBt) in a suitable solvent like DMF. The reaction is typically stirred at room temperature for 24 hours.
-
Step 4: Cyclization: The coupled product is then cyclized, often under basic conditions, to form the sildenafil core structure.
-
Step 5: Purification and Salt Formation: The crude sildenafil is purified by column chromatography, followed by conversion to the mesylate salt.
Original Linear Synthesis Method
This is a longer, stepwise approach to building the sildenafil molecule.
-
Step 1: Esterification: Pyrazole-5-carboxylic acid is esterified to its ethyl ester.
-
Step 2: N-Alkylation: The pyrazole nitrogen is alkylated.
-
Step 3: Nitration: The pyrazole ring is nitrated.
-
Step 4: Reduction: The nitro group is reduced to an amino group.
-
Step 5: Sulfonylation: The amino group is sulfonylated.
-
Step 6: Coupling with N-methylpiperazine: The final side chain is added by coupling with N-methylpiperazine.
-
Step 7: Purification and Salt Formation: Each step typically requires purification, and the final product is converted to the mesylate salt.
Conclusion
The new one-pot synthesis method for this compound demonstrates significant advantages over the traditional linear and convergent routes. With a substantially higher overall yield, a dramatically reduced reaction time, and a simplified workflow, it presents a more efficient and cost-effective manufacturing process. The reduction in the number of steps and purification requirements also contributes to a greener synthesis with less solvent waste. For researchers and manufacturers, this novel approach offers a promising alternative for the large-scale production of sildenafil.
Safety Operating Guide
Proper Disposal of Sildenafil Mesylate in a Laboratory Setting
Essential Guidance for the Safe and Compliant Management of Sildenafil Waste
The proper disposal of sildenafil mesylate, an active pharmaceutical ingredient (API), is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. Improper disposal can lead to environmental contamination of water and soil and poses a risk to human and animal health.[1] This document provides a comprehensive, step-by-step guide for research, science, and drug development professionals on the correct procedures for handling and disposing of this compound waste.
Sildenafil citrate and its related salts are not typically classified as RCRA (Resource Conservation and Recovery Act) hazardous waste.[1] However, they are pharmacologically active compounds that can cause skin, eye, and respiratory irritation.[2] Therefore, treating this waste with a high degree of caution is imperative. The recommended best practice is to manage all pharmaceutical waste through a licensed and approved waste disposal vendor.[2]
Summary of Key Safety and Disposal Information
The following table summarizes critical data for the handling and disposal of this compound, based on available safety data sheets for sildenafil citrate.
| Parameter | Guideline | Citation |
| Hazard Class | Causes skin irritation (H315), serious eye irritation (H319), may cause respiratory irritation (H335). Not classified as dangerous for transport (DOT, IATA, IMDG). | [3][4] |
| Personal Protective Equipment (PPE) | Safety glasses/goggles, chemical-resistant gloves, NIOSH/MSHA-approved respirator (especially if dust is generated), and protective clothing. | [2][3][5] |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. Controlled incineration is the recommended method. | [2][5] |
| Prohibited Disposal Methods | Do not let product enter drains or sewers. Do not mix with other waste. | [3][6] |
| Containerization | Leave chemicals in original, tightly closed containers. If transferred, use suitable, sealed, and clearly labeled containers. | [7] |
Standard Operating Procedure for this compound Disposal
This procedure outlines the necessary steps for the routine disposal of this compound waste, including pure compounds, contaminated labware, and unused solutions.
-
Segregation and Containment:
-
Do not mix this compound waste with other waste streams.
-
Keep the waste in its original container whenever possible. Ensure the container is tightly sealed and in good condition.[2]
-
If the original container is compromised, transfer the waste to a new, suitable, and sealed container made of non-reactive material.
-
-
Labeling:
-
Clearly label the waste container as "Sildenafil Waste for Disposal."
-
Include the approximate quantity and date of accumulation. Proper labeling is crucial for waste management vendors.[8]
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide the vendor with all necessary information from the safety data sheet and waste label.
-
All waste must be handled in accordance with local, state, and federal regulations.[3][5]
-
Experimental Protocol: Spill Management
This protocol provides detailed methodology for safely managing and cleaning a spill of this compound powder.
-
Immediate Response and Area Securement:
-
Evacuate all non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
Post warning signs to prevent unauthorized entry.
-
-
Personal Protective Equipment (PPE) Adherence:
-
Spill Containment and Cleanup:
-
Avoid any actions that could generate airborne dust. Do not dry sweep.[3]
-
Gently cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Alternatively, carefully dampen the material with a fine water mist to prevent dusting before collection.[3]
-
Use non-sparking tools to carefully sweep or scoop the absorbed/dampened material into a designated waste container.[2]
-
For final cleanup of the affected surface, use a wet cloth or paper towels.
-
-
Disposal of Cleanup Materials:
-
Place all contaminated materials, including used PPE, absorbent pads, and cleaning cloths, into a sealable, properly labeled waste container.
-
Dispose of this container as sildenafil waste, following the standard operating procedure outlined above.[7]
-
-
Post-Cleanup:
-
Thoroughly wash hands and any exposed skin with soap and water after removing PPE.
-
Document the spill and cleanup procedure according to your institution's policies.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory environment.
Caption: this compound Disposal Workflow.
References
- 1. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it - INGENIUM [pureingenium.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. ajantapharmausa.com [ajantapharmausa.com]
- 6. actenviro.com [actenviro.com]
- 7. fishersci.com [fishersci.com]
- 8. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
Safeguarding Researchers: A Guide to Handling Sildenafil Mesylate
Comprehensive safety protocols are paramount for laboratory professionals handling Sildenafil mesylate. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and scientists.
When working with this compound in a research and development setting, adherence to strict safety measures is crucial to minimize exposure and ensure a safe laboratory environment. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal methods.
Personal Protective Equipment (PPE)
The appropriate PPE should be worn at all times when handling this compound to prevent skin and eye contact, and inhalation of dust particles.[1][2]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles. | To prevent eye contact with airborne particles.[1][2][3] |
| Hand Protection | Impervious gloves (e.g., PVC, neoprene, nitrile, or vinyl). | To avoid direct skin contact with the compound.[1][3] |
| Body Protection | Laboratory coat or other suitable protective clothing. | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., Filter type P2). | Required when dusts are generated or if the occupational exposure limit is exceeded.[2][4] |
Occupational Exposure Limits
While specific occupational exposure limits for Sildenafil citrate are not widely established, some safety data sheets for the final tablet product provide limits for nuisance dust.[3] Engineering controls, such as local exhaust ventilation, should be the primary means to control exposures.[2][3]
| Component | Exposure Limit (TWA) | Source |
| Microcrystalline cellulose | 10 mg/m³ | Multiple sources[3] |
| Magnesium stearate | 10 mg/m³ | ACGIH TLV[3] |
TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.
Experimental Protocols: Handling and Storage
Handling:
-
Minimize dust generation and accumulation during handling.[2]
-
Use in a well-ventilated area. If dust is generated, use local exhaust ventilation.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store at temperatures between 20°C and 25°C (68°F and 77°F).[1]
-
Protect from light.[1]
First Aid Measures
In the event of exposure, the following first aid procedures should be followed:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention immediately.[4] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation occurs, get medical advice.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if symptoms occur.[1] |
Disposal Plan
Unused or expired this compound should be disposed of properly to avoid environmental contamination.
-
Preferred Method: Drug Take-Back Programs: The most responsible method of disposal is through a registered drug take-back program.[5][6] These programs ensure that the chemical is disposed of in a safe and environmentally sound manner.
-
Disposal in Household Trash (if take-back is unavailable):
-
Do not flush down the toilet or pour down the drain unless specifically instructed to do so.[5] Water treatment facilities are often not equipped to remove such chemicals, leading to environmental contamination.[5]
-
Remove the this compound from its original container.
-
Mix it with an unappealing substance such as used coffee grounds, dirt, or cat litter.[5][7] This makes the mixture less attractive to children and pets and unrecognizable to anyone who might go through the trash.
-
Place the mixture in a sealed container, such as a plastic bag or an empty tub, to prevent leakage.[5]
-
Dispose of the sealed container in the household trash.[7]
-
Scratch out all personal information on the prescription label of the empty container before recycling or discarding it.[7]
-
Emergency Spill Response Workflow
In the event of a spill, a clear and immediate response is necessary to contain the material and protect laboratory personnel.
Caption: Workflow for handling a this compound spill.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
